Product packaging for Amino-PEG4-bis-PEG3-N3(Cat. No.:)

Amino-PEG4-bis-PEG3-N3

Cat. No.: B15073312
M. Wt: 883.0 g/mol
InChI Key: AUWMMDYTNHESTC-UHFFFAOYSA-N
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Description

Amino-PEG4-bis-PEG3-N3 is a useful research compound. Its molecular formula is C36H70N10O15 and its molecular weight is 883.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H70N10O15 B15073312 Amino-PEG4-bis-PEG3-N3

Properties

Molecular Formula

C36H70N10O15

Molecular Weight

883.0 g/mol

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-yl]propanamide

InChI

InChI=1S/C36H70N10O15/c37-4-12-51-18-24-57-30-29-56-23-17-50-9-3-36(49)44-33(31-60-10-1-34(47)40-5-13-52-19-25-58-27-21-54-15-7-42-45-38)32-61-11-2-35(48)41-6-14-53-20-26-59-28-22-55-16-8-43-46-39/h33H,1-32,37H2,(H,40,47)(H,41,48)(H,44,49)

InChI Key

AUWMMDYTNHESTC-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCN)C(=O)NC(COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG4-bis-PEG3-N3: A Heterotrifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG4-bis-PEG3-N3 is a highly versatile, heterotrifunctional polyethylene glycol (PEG) linker designed for advanced bioconjugation and drug delivery applications. Its unique branched structure, featuring a single primary amine and two terminal azide groups, enables the covalent linkage of three distinct molecular entities. This technical guide provides a comprehensive overview of its properties, applications, and the methodologies for its use in the development of complex biomolecular constructs, such as Antibody-Drug Conjugates (ADCs).

Core Properties and Specifications

This compound is a 7-unit PEG linker, a characteristic that imparts excellent water solubility and biocompatibility to the conjugates it forms. The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.

Chemical and Physical Properties
PropertyValueSource
Chemical Formula C36H70N10O15[1]
Molecular Weight 883.00 g/mol [1]
Appearance Oil[1]
Purity >90% (by HPLC)[1]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO. Branched PEG azide linkers are generally soluble in water and aqueous buffers.[2][3][4]
Storage Store at -20°C.[4]

Key Applications in Bioconjugation

The trifunctional nature of this compound makes it an invaluable tool in the construction of multi-component systems. Its primary application lies in the field of antibody-drug conjugates, where it can be used to attach two drug molecules to a single point of conjugation on an antibody, or to link an imaging agent and a therapeutic agent to the same antibody.

The terminal functional groups—a primary amine and two azides—allow for orthogonal conjugation strategies. The primary amine can readily react with activated esters (such as NHS esters) or carboxylic acids to form stable amide bonds. The azide groups are primed for "click chemistry," a suite of highly efficient and specific bioorthogonal reactions.

Click Chemistry Reactivity

The two azide termini of this compound can participate in two main types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable triazole linkage.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern, SPAAC provides a copper-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.[5]

Experimental Protocols

While specific protocols will vary depending on the molecules being conjugated, the following provides a general workflow for the use of this compound in the synthesis of a dual-drug ADC.

Part 1: Activation of Antibody Carboxylic Acids and Conjugation with the Linker

This protocol assumes the conjugation of the linker's amine to a carboxyl group on the antibody via EDC/NHS chemistry.

Materials:

  • Antibody in a suitable buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Quenching buffer (e.g., Tris or glycine buffer)

  • Dialysis or desalting columns for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in MES buffer.

  • Activation of Carboxylic Acids:

    • Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature.

  • Linker Conjugation:

    • Add a 10- to 20-fold molar excess of this compound (dissolved in a small amount of DMSO or DMF) to the activated antibody solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add quenching buffer to stop the reaction.

  • Purification: Remove excess linker and reagents by dialysis against a suitable buffer (e.g., PBS) or by using desalting columns.

Part 2: Click Chemistry Conjugation of Alkyne-Modified Drugs

This protocol describes the conjugation of two different alkyne-containing drug molecules to the azide-functionalized antibody from Part 1 via CuAAC.

Materials:

  • Azide-functionalized antibody

  • Alkyne-modified drug 1

  • Alkyne-modified drug 2

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-modified drugs in DMSO.

    • Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in water.

  • Click Reaction:

    • In a reaction vessel, combine the azide-functionalized antibody with a 5- to 10-fold molar excess of each alkyne-modified drug.

    • Add the THPTA ligand to the reaction mixture.

    • Initiate the reaction by adding CuSO4 and sodium ascorbate.

    • Incubate for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted drugs and other small molecules.

Visualizing Workflows and Pathways

Logical Workflow for Dual-Drug ADC Synthesis

ADC_Synthesis_Workflow cluster_activation Antibody Activation cluster_linker_conjugation Linker Conjugation cluster_click_chemistry Click Chemistry Antibody Antibody (with COOH groups) Activated_Ab Activated Antibody (NHS Ester) Antibody->Activated_Ab EDC, NHS Azide_Ab Azide-Functionalized Antibody Activated_Ab->Azide_Ab Linker This compound Linker->Azide_Ab ADC Dual-Drug ADC Azide_Ab->ADC CuSO4, Ascorbate Drug1 Alkyne-Drug 1 Drug1->ADC Drug2 Alkyne-Drug 2 Drug2->ADC

Caption: Workflow for synthesizing a dual-drug ADC.

General Signaling Pathway of an ADC

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate Receptor Target Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Cleavage Apoptosis Apoptosis Drug_Release->Apoptosis Induction

Caption: Generalized signaling pathway of an ADC.

Safety and Handling

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling similar PEGylated and azide-containing compounds include:

  • Personal Protective Equipment: Wear appropriate personal protective equipment, including gloves, lab coat, and eye protection.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any aerosols.

  • Storage: Store in a cool, dry place, away from incompatible materials. As recommended, storage at -20°C is ideal.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and bioconjugation. Its unique heterotrifunctional nature, combined with the favorable properties of the PEG spacer, allows for the creation of complex and highly functional biomolecular constructs. By leveraging orthogonal conjugation chemistries, scientists can precisely engineer novel therapeutics and diagnostics with enhanced efficacy and specificity. As the field of targeted therapy continues to advance, the utility of such sophisticated linkers is poised to grow, enabling the next generation of precision medicines.

References

An In-depth Technical Guide to Amino-PEG4-bis-PEG3-N3: A Branched Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Amino-PEG4-bis-PEG3-N3, a heterotrifunctional and branched polyethylene glycol (PEG) linker. This molecule is of significant interest in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).

Core Chemical Structure and Properties

This compound is a precisely defined chemical entity designed to connect biomolecules, such as antibodies, to therapeutic payloads or imaging agents. Its structure features a primary amine (-NH2) for initial conjugation, a central branching core, and two terminal azide (-N3) functionalities for subsequent "click" chemistry reactions.

The PEGylated nature of the linker, with a total of ten ethylene glycol units, imparts favorable physicochemical properties to the resulting conjugate. These include enhanced hydrophilicity, which can mitigate aggregation issues often associated with hydrophobic drug payloads, and a reduction in potential immunogenicity.[1][]

Deduced Chemical Structure:

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC36H70N10O15[]
Molecular Weight883.00 g/mol []
Purity>90% (typical)[4]
AppearanceVaries (often a solid or oil)N/A
SolubilitySoluble in water and many organic solvents like DMSO and DMF.[5][6]

Synthesis Overview

The synthesis of trifunctional PEG-amine linkers like this compound typically involves a convergent synthesis pathway.[7][8] A general approach involves the reductive coupling of a primary azide to a bifunctional OEG-azide precursor to create a symmetrical dialkylamine with two reactive end groups and a central nitrogen atom.[7][8] This is followed by further modification to introduce the desired terminal functionalities. The precise, multi-step synthesis ensures the creation of a monodisperse product with a defined chain length, which is crucial for the batch-to-batch reproducibility and consistent performance of the final bioconjugate.[9]

Applications in Drug Development

The primary application of this compound is as a linker in the construction of ADCs.[10][11] Its branched structure allows for the attachment of two payload molecules per linker, potentially increasing the drug-to-antibody ratio (DAR) and enhancing the therapeutic potency of the ADC.[1][12]

The role of each functional group is as follows:

  • Primary Amine (-NH2): This group serves as the attachment point to the antibody. It can be conjugated to the side chains of lysine residues on the antibody surface, often through the formation of a stable amide bond via an N-hydroxysuccinimide (NHS) ester-mediated reaction.[13][14]

  • Azide Groups (-N3): The two terminal azide groups are bioorthogonal handles that can be specifically reacted with alkyne-modified payloads using "click chemistry".[10] This can be either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or, more commonly for biological applications, a strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne derivative like dibenzocyclooctyne (DBCO).[][15] SPAAC is particularly advantageous as it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[15][]

The use of a hydrophilic, branched PEG linker can lead to ADCs with improved pharmacokinetic profiles, including longer circulation times and better tumor accumulation.[17][18]

Experimental Protocols

Stage 1: Antibody-Linker Conjugation (Amine-NHS Ester Reaction)

This stage involves the reaction of the primary amine on the linker with accessible lysine residues on the antibody.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • NHS ester activation reagent (e.g., N,N'-Disuccinimidyl carbonate) or a pre-activated NHS ester of a similar linker.

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Protocol:

  • Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer like PBS at a concentration of 1-10 mg/mL.[19]

  • Linker Activation (if not pre-activated): Dissolve the this compound linker and an equimolar amount of an NHS ester activation reagent in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5-20 molar excess of the activated linker solution to the antibody solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[]

  • Quenching: Add a quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS ester groups. Incubate for 15-30 minutes at room temperature.[19]

  • Purification: Remove excess linker and quenching reagent by SEC or dialysis against a suitable buffer (e.g., PBS).[]

  • Characterization: Characterize the antibody-linker conjugate using techniques like UV-Vis spectroscopy (to determine protein concentration) and mass spectrometry (to determine the linker-to-antibody ratio).

Stage 2: Payload Attachment (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC)

This stage involves the "clicking" of an alkyne-modified payload (e.g., a DBCO-drug conjugate) to the azide groups on the antibody-linker conjugate.

Materials:

  • Purified antibody-linker conjugate from Stage 1

  • DBCO-modified payload, dissolved in DMSO

  • Purification system (e.g., SEC or hydrophobic interaction chromatography (HIC))

Protocol:

  • Payload Preparation: Prepare a stock solution of the DBCO-modified payload in DMSO at a concentration of 1-10 mM.

  • Click Reaction: Add a 1.5-5 molar excess of the DBCO-payload solution per azide group to the antibody-linker conjugate solution. The reaction is typically performed at room temperature for 4-12 hours or at 4°C for 12-24 hours.[]

  • Purification: Purify the final ADC from excess payload and reaction byproducts using SEC or HIC.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as UV-Vis spectroscopy, HIC, SEC, and mass spectrometry.[20]

Logical and Experimental Workflows

The following diagrams illustrate the key logical relationships and a typical experimental workflow for the use of this compound.

G Antibody Antibody (e.g., IgG) Lysine Lysine Residues on Antibody Antibody->Lysine Linker This compound Amine Primary Amine on Linker Linker->Amine Azide Azide Groups on Linker Linker->Azide Payload Alkyne-modified Payload (e.g., DBCO-Drug) Alkyne Alkyne Group on Payload Payload->Alkyne Conjugation Amide Bond Formation (e.g., via NHS ester) Amine->Conjugation Lysine->Conjugation Click Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide->Click Alkyne->Click ADC Final Antibody-Drug Conjugate Conjugation->ADC Click->ADC

Caption: Logical relationship of components for ADC synthesis.

G start Start prep_ab 1. Antibody Buffer Exchange (into amine-free buffer) start->prep_ab conjugate 2. Conjugate Antibody with This compound prep_ab->conjugate purify1 3. Purify Antibody-Linker (e.g., SEC) conjugate->purify1 click 4. 'Click' DBCO-Payload to Azide Groups (SPAAC) purify1->click purify2 5. Purify Final ADC (e.g., HIC) click->purify2 characterize 6. Characterize Final ADC (DAR, Purity, Aggregation) purify2->characterize end End characterize->end

Caption: High-level experimental workflow for ADC production.

References

An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG4-bis-PEG3-N3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG4-bis-PEG3-N3, a heterotrifunctional linker critical in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a branched polyethylene glycol (PEG) linker featuring a primary amine (-NH2) and two azide (-N3) functional groups. This specific arrangement allows for the sequential or orthogonal conjugation of different molecules. The primary amine can be used for acylation or amidation reactions, while the azide groups are available for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The PEG spacers enhance the solubility and biocompatibility of the final conjugate.

Key Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C36H70N10O15
Molecular Weight 883.00 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in water, DMSO, DMF, and most organic solvents

Synthesis of this compound: A Representative Protocol

A specific, publicly available, step-by-step synthesis protocol for this compound is not detailed in the scientific literature, likely due to its commercial nature. However, a plausible synthetic route can be constructed based on established methods for the synthesis of similar branched and heterotrifunctional PEG derivatives. The following represents a generalized, multi-step experimental protocol.

Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a core branching unit, followed by the introduction of the PEG chains and subsequent functional group transformations.

Synthesis_Workflow A Step 1: Boc Protection of Amino Alcohol Core B Step 2: PEGylation of Diol A->B Introduction of PEG chains C Step 3: Conversion of Hydroxyls to Azides B->C Azidation D Step 4: Boc Deprotection C->D Amine deprotection E Final Product: this compound D->E Purification

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Steps

Step 1: Boc Protection of a Branched Amino Diol Core

The synthesis would likely commence with a commercially available branched amino diol, which is first protected at the amine terminus with a tert-butyloxycarbonyl (Boc) group.

  • Reactants: Branched amino diol, Di-tert-butyl dicarbonate (Boc)2O, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure: The amino diol is dissolved in DCM, and TEA is added. The solution is cooled to 0°C, and (Boc)2O is added dropwise. The reaction is stirred overnight at room temperature.

  • Work-up: The reaction mixture is washed with aqueous HCl, saturated sodium bicarbonate, and brine. The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

Step 2: PEGylation of the Diol

The hydroxyl groups of the Boc-protected amino diol are then reacted with a suitable PEGylating agent.

  • Reactants: Boc-protected amino diol, Ethylene glycol units (e.g., as a tosylated PEG reagent), Sodium hydride (NaH), Tetrahydrofuran (THF).

  • Procedure: The Boc-protected amino diol is dissolved in anhydrous THF, and NaH is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of the PEGylating agent. The reaction is heated to reflux and stirred overnight.

  • Work-up: The reaction is quenched with water, and the THF is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.

Step 3: Conversion of Terminal Hydroxyls to Azides

The terminal hydroxyl groups of the PEG chains are converted to azides. This is typically a two-step process involving mesylation followed by nucleophilic substitution with sodium azide.

  • Reactants: Boc-protected PEGylated intermediate, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM), Sodium azide (NaN3), Dimethylformamide (DMF).

  • Procedure (Mesylation): The PEGylated intermediate is dissolved in DCM, and TEA is added. The solution is cooled to 0°C, and MsCl is added dropwise. The reaction is stirred for 2-4 hours.

  • Procedure (Azidation): The mesylated intermediate is dissolved in DMF, and NaN3 is added. The reaction is heated to 80°C and stirred overnight.

  • Work-up: The DMF is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated.

Step 4: Boc Deprotection

The final step is the removal of the Boc protecting group to yield the free primary amine.

  • Reactants: Boc-protected this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: The Boc-protected final product is dissolved in a mixture of TFA and DCM (e.g., 1:1 v/v) and stirred at room temperature for 1-2 hours.

  • Work-up: The solvents are removed under reduced pressure to yield the crude product.

Purification of this compound

The purification of the final product is crucial to remove unreacted starting materials, byproducts, and incompletely functionalized PEG chains. A multi-step purification strategy is typically employed.

Purification Workflow

Purification_Workflow A Crude Product B Ion Exchange Chromatography A->B Separation by charge C Size Exclusion Chromatography B->C Separation by size D Characterization (NMR, MS) C->D Purity and identity confirmation E Pure this compound D->E

Caption: A typical purification and characterization workflow for this compound.

Detailed Purification Protocols

Ion Exchange Chromatography (IEX)

  • Principle: IEX separates molecules based on their net charge. Due to the presence of the primary amine, the target molecule will be positively charged at acidic to neutral pH and can be purified using a cation exchange column.

  • Stationary Phase: A strong or weak cation exchange resin (e.g., sulfopropyl or carboxymethyl).

  • Mobile Phase: A gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) in a suitable buffer (e.g., phosphate or acetate buffer).

  • Procedure: The crude product is dissolved in the starting buffer and loaded onto the equilibrated column. The product is eluted by applying the salt gradient. Fractions are collected and analyzed for the presence of the desired product.

Size Exclusion Chromatography (SEC)

  • Principle: SEC separates molecules based on their hydrodynamic radius. This technique is effective in removing smaller impurities such as excess reagents and salts.

  • Stationary Phase: A porous gel with a defined pore size suitable for the molecular weight of the product (e.g., Sephadex G-25).

  • Mobile Phase: An aqueous buffer (e.g., phosphate-buffered saline).

  • Procedure: The fractions from IEX containing the product are pooled, concentrated, and loaded onto the SEC column. The product will elute in the earlier fractions, while smaller impurities will be retained longer.

Applications in Bioconjugation

This compound is a versatile linker for constructing complex biomolecules.

Antibody-Drug Conjugate (ADC) Assembly

In ADC development, the linker can be used to attach two drug molecules to an antibody. The primary amine can be conjugated to the antibody (e.g., via an activated ester), and the two azide groups can be reacted with alkyne-modified cytotoxic drugs.

ADC_Assembly Antibody Antibody Linker This compound Antibody->Linker Amine coupling Drug1 Alkyne-Drug Linker->Drug1 Click Chemistry Drug2 Alkyne-Drug Linker->Drug2 Click Chemistry ADC Antibody-Drug Conjugate Linker->ADC Drug1->ADC Drug2->ADC

Caption: General workflow for assembling an ADC using this compound.

PROTAC Development

In the synthesis of PROTACs, this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The branched nature allows for the potential to create bivalent or dual-targeting PROTACs.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: The general mechanism of action for a PROTAC.

Conclusion

This compound is a valuable tool in modern drug development, enabling the creation of sophisticated bioconjugates. While specific synthesis protocols are often proprietary, a general understanding of PEG chemistry allows for the design of a robust synthetic and purification strategy. The protocols and workflows outlined in this guide provide a solid foundation for researchers working with this and similar branched PEG linkers. Careful execution of the synthesis and rigorous purification are paramount to obtaining a high-quality product for downstream applications.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Amino-PEG4-bis-PEG3-N3 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action and application of the Amino-PEG4-bis-PEG3-N3 linker, a versatile heterobifunctional tool in the construction of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). By dissecting its components and reactive capabilities, this document provides a comprehensive resource for researchers leveraging this linker in their therapeutic and diagnostic development pipelines.

Core Mechanism of Action: A Bridge of Functionality

This compound is a 7-unit polyethylene glycol (PEG) linker that is classified as cleavable and serves as a molecular bridge, connecting two different molecules of interest through its distinct terminal functional groups: a primary amine (-NH2) and an azide (-N3).[1][2] The strategic placement of these groups at opposite ends of a flexible PEG chain is central to its utility in the multi-step synthesis of complex biomolecules.

The primary amine provides a nucleophilic handle for conjugation, typically with molecules bearing a carboxylic acid or an activated ester (such as an N-hydroxysuccinimide ester). This reaction forms a stable amide bond, securely anchoring one component of the final conjugate to the linker.

The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] This functionality allows for several bioorthogonal conjugation strategies:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In a copper-free alternative, the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a stable triazole.[1]

The polyethylene glycol (PEG) chain itself is not merely a passive spacer. The seven ethylene glycol units confer several advantageous properties to the linker and the resulting conjugate:

  • Enhanced Hydrophilicity: The PEG chain increases the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic cytotoxic payloads in ADCs or complex small molecules in PROTACs.

  • Reduced Steric Hindrance: The flexibility and length of the PEG spacer create distance between the two conjugated molecules, minimizing potential interference with their biological function (e.g., antibody-antigen binding or ligand-protein interaction).

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules by reducing renal clearance and protecting against proteolytic degradation.

The branched structure, with a PEG4 and a PEG3 segment, offers a defined spatial orientation that can be critical for the biological activity of the final conjugate.

Applications in Drug Development

The unique architecture of this compound makes it a valuable tool in two prominent areas of therapeutic research:

Antibody-Drug Conjugates (ADCs)

In the synthesis of ADCs, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody.[1][3] A typical workflow involves first reacting the amine group of the linker with an activated ester on the cytotoxic drug. In a subsequent step, the azide-functionalized drug-linker construct is "clicked" onto an antibody that has been engineered to contain an alkyne or a strained cyclooctyne handle. This results in a precisely constructed ADC with a defined drug-to-antibody ratio (DAR).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker is a critical component of a PROTAC, and PEG-based linkers are frequently employed.[2] this compound can be used to connect a target protein-binding ligand to an E3 ligase-binding ligand. For example, the amine end could be coupled to the E3 ligase ligand, and the azide end could be clicked onto the target-binding ligand, which has been modified with an alkyne.

Quantitative Data

ParameterValueContextSource
Amide Coupling Yield Not explicitly stated, but successful synthesis reportedCoupling of amino-PEG-azide linker to a carboxylic acid-containing PAR2 agonist using HATU.[4]
CuAAC Reaction Successful synthesis reportedCopper-catalyzed click reaction between the azide-functionalized PAR2 agonist-linker and an alkyne-modified cilengitide (αVβ3 antagonist).[4]
Purification Preparative HPLCAll final compounds and intermediates were purified using preparative High-Performance Liquid Chromatography.[4]
Biological Activity Potent AgonistsThe resulting bivalent ligands were found to be effective binders of αVβ3 and potent agonists of PAR2 in in vitro pharmacology studies with EA.hy926 and HUVEC endothelial cells.[4]

Note: The data presented is from a study using amino-PEG-azide linkers of varying lengths and should be considered as representative for the purpose of illustrating the application of this class of linkers.

Experimental Protocols

The following are generalized experimental protocols for the two key reactions involving the this compound linker, based on standard bioconjugation techniques and the methodologies described in the literature.[4]

Protocol for Amide Bond Formation with a Carboxylic Acid

Objective: To conjugate the amine group of this compound to a molecule containing a carboxylic acid.

Materials:

  • Molecule with a carboxylic acid (Molecule-COOH)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC-grade water and acetonitrile

  • Preparative HPLC system

Procedure:

  • Dissolve Molecule-COOH (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Dilute the reaction mixture with an appropriate solvent system (e.g., water/acetonitrile) and purify the product (Molecule-PEG-N3) by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the identity and purity of the product by LC-MS and NMR.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the azide group of the linker (already attached to a molecule) with a molecule containing a terminal alkyne.

Materials:

  • Molecule-PEG-N3

  • Molecule with a terminal alkyne (Molecule-Alkyne)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent system (e.g., DMF/water or t-BuOH/water)

  • HPLC-grade water and acetonitrile

  • Preparative HPLC system

Procedure:

  • Dissolve Molecule-PEG-N3 (1 equivalent) and Molecule-Alkyne (1.1 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

  • In another vial, prepare a solution of CuSO4 (0.1 equivalents) and TBTA (0.1 equivalents) in DMF/water.

  • Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne.

  • Add the CuSO4/TBTA solution to the reaction mixture to initiate the click reaction.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with the appropriate mobile phase and purify the final conjugate by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the identity and purity of the final conjugate by LC-MS.

Visualizations

G Logical Relationship of this compound Components Amino_Group Primary Amine (-NH2) PEG_Chain PEG4-bis-PEG3 Spacer Final_Conjugate Molecule A - Linker - Molecule B (e.g., ADC, PROTAC) Azide_Group Azide (-N3) Molecule_B Molecule B (e.g., Antibody, Target Ligand) with Alkyne or Strained Cyclooctyne Azide_Group->Molecule_B Click Chemistry (CuAAC or SPAAC) Molecule_A Molecule A (e.g., Drug, E3 Ligase Ligand) with -COOH or Activated Ester Molecule_A->Amino_Group Amide Bond Formation

Caption: Logical relationship of this compound components.

G Experimental Workflow for Bivalent Ligand Synthesis Start Start Materials: - Molecule A (-COOH) - Amino-PEG-N3 Linker - Molecule B (-Alkyne) Step1 Step 1: Amide Coupling - Dissolve Molecule A in DMF - Activate with HATU/DIPEA - Add Amino-PEG-N3 Linker Start->Step1 Purification1 Purification 1 - Preparative HPLC - Lyophilization Step1->Purification1 Intermediate Intermediate Product: Molecule A-PEG-N3 Purification1->Intermediate Step2 Step 2: CuAAC Click Chemistry - Dissolve Intermediate and Molecule B - Add CuSO4/TBTA and Sodium Ascorbate Intermediate->Step2 Purification2 Purification 2 - Preparative HPLC - Lyophilization Step2->Purification2 Final_Product Final Bivalent Conjugate: Molecule A - Linker - Molecule B Purification2->Final_Product

Caption: Experimental workflow for bivalent ligand synthesis.

References

The Pivotal Role of Polyethylene Glycol (PEG) in the Advanced Linker Amino-PEG4-bis-PEG3-N3

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), has witnessed remarkable advancements, largely attributable to the sophisticated design of their constituent components. Among these, the linker molecule, which bridges the antibody to the cytotoxic payload, plays a critical role in the overall efficacy and safety of the ADC. Amino-PEG4-bis-PEG3-N3 is a heterotrifunctional linker that leverages the unique properties of polyethylene glycol (PEG) to optimize the performance of bioconjugates. This technical guide provides an in-depth exploration of the multifaceted role of the PEG moieties within this linker, offering insights for researchers and professionals in drug development.

Core Function of PEG: Enhancing Physicochemical and Pharmacokinetic Properties

The incorporation of PEG chains into linker molecules, a process known as PEGylation, is a well-established strategy to improve the therapeutic index of biopharmaceuticals.[1][2] In this compound, the PEG4 and two PEG3 units are not merely spacers but active contributors to the conjugate's performance.

Solubility and Reduced Aggregation

A significant challenge in ADC development is the inherent hydrophobicity of many cytotoxic payloads and linkers, which can lead to aggregation and loss of efficacy.[3] The hydrophilic nature of the ethylene glycol repeats in PEG helps to mitigate this issue. Each ethylene glycol unit can associate with two to three water molecules, effectively creating a hydration shell around the conjugate.[1] This enhanced hydrophilicity improves the overall solubility of the ADC, preventing aggregation and facilitating formulation and administration.[3][4] The branched structure of this compound, with its multiple PEG chains, is particularly effective in this regard, enabling the attachment of more hydrophobic drug molecules without compromising solubility.[4][5]

Pharmacokinetic Profile Enhancement

PEGylation has a profound impact on the pharmacokinetic profile of bioconjugates, most notably by extending their circulation half-life.[1][6][7][] The increased hydrodynamic radius of the PEGylated molecule leads to reduced renal clearance.[1] This effect is directly correlated with the molecular weight of the PEG chain; for instance, the half-life of PEG itself increases from approximately 18 minutes for a 6 kDa chain to 16.5 hours for a 50 kDa chain.[7][] While the PEG chains in this compound are relatively short, their collective contribution can still significantly prolong the systemic exposure of the ADC.

Reduced Immunogenicity and Proteolytic Degradation

The flexible PEG chains create a "stealth" effect, sterically hindering the recognition of the bioconjugate by the immune system and proteolytic enzymes.[1] This shielding reduces the immunogenicity of the ADC, minimizing the risk of an adverse immune response in the patient.[3] Furthermore, the protection from enzymatic degradation enhances the stability of the conjugate in circulation, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cell.[1]

Quantitative Data on the Impact of PEGylation

ParameterUnmodified Molecule (Typical Range)PEGylated Molecule (Typical Range)Fold Improvement (Approx.)References
In Vivo Half-life (t½) Minutes to a few hoursHours to days5 - 100[6]
Renal Clearance HighSignificantly Reduced-[1][7]
Aqueous Solubility Low to moderateHighVariable[3][4]
Immunogenicity Can be significantReduced-[1][3]
Proteolytic Stability Susceptible to degradationIncreased resistance-[1]

Note: The exact fold improvement is highly dependent on the parent molecule, the length and structure of the PEG chain, and the specific experimental conditions.

Experimental Protocols

The utility of this compound lies in its ability to participate in sequential or orthogonal conjugation strategies. The primary amine can be used for initial conjugation, for example, to an activated carboxylic acid on a payload molecule, while the terminal azide groups are available for "click chemistry" reactions.

General Protocol for Antibody-Drug Conjugation via Click Chemistry

This protocol outlines a general workflow for conjugating a drug, functionalized with an alkyne group, to an antibody using an azide-containing PEG linker like this compound.

Materials:

  • Antibody solution (e.g., in phosphate-buffered saline, PBS)

  • This compound linker

  • Alkyne-functionalized cytotoxic drug

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: If necessary, modify the antibody to introduce a reactive handle for the linker. For instance, the amine group of the linker can be reacted with a carboxylated payload first.

  • Linker-Payload Conjugation (Amidation):

    • Activate the carboxylic acid group on the payload using a standard coupling reagent (e.g., EDC/NHS).

    • React the activated payload with the amine group of this compound in an appropriate solvent.

    • Purify the linker-payload conjugate.

  • Antibody Modification (Introduction of Alkyne):

    • Modify the antibody with a linker containing an alkyne group (e.g., DBCO-NHS ester to react with lysine residues).

    • Purify the alkyne-modified antibody.

  • Click Chemistry Reaction:

    • In a reaction vessel, combine the alkyne-modified antibody and the azide-functionalized linker-payload conjugate in the reaction buffer.

    • Prepare the copper catalyst solution by mixing CuSO₄ and the chelating ligand.

    • Add the catalyst solution to the antibody-linker mixture.

    • Initiate the reaction by adding the reducing agent (sodium ascorbate).

    • Allow the reaction to proceed at room temperature for 1-4 hours.[9]

  • Purification of the ADC:

    • Remove excess reagents and unconjugated species using size-exclusion chromatography or another suitable purification method.[]

  • Characterization:

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Visualizing the Role and Application of this compound

The following diagrams, generated using the DOT language, illustrate key concepts related to the function and use of this advanced linker.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker This compound Antibody->Linker Covalent Bond Payload Cytotoxic Payload Linker->Payload Covalent Bond ADC_Synthesis_Workflow cluster_workflow ADC Synthesis Workflow A 1. Antibody Modification (introduce alkyne) C 3. Click Chemistry (CuAAC Reaction) A->C B 2. Linker-Payload Conjugation (this compound + Drug) B->C D 4. Purification (e.g., SEC) C->D E 5. Characterization (DAR, Purity) D->E PEG_Shielding_Effect cluster_shielding Hydration Shell (PEG) cluster_core ADC Core ADC Antibody-Payload Conjugate Protease Proteolytic Enzyme Protease->ADC Steric Hindrance ImmuneCell Immune System Component ImmuneCell->ADC Reduced Recognition

References

An In-depth Technical Guide to the Reactivity of Amino-PEG4-bis-PEG3-N3 for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and applications of the heterobifunctional linker, Amino-PEG4-bis-PEG3-N3. This advanced polyethylene glycol (PEG) derivative is a cornerstone in the construction of sophisticated bioconjugates, particularly antibody-drug conjugates (ADCs), offering a versatile platform for the targeted delivery of therapeutic payloads. This document details the linker's core reactive groups, quantitative kinetic data, detailed experimental protocols, and the biological context of its application.

Introduction to this compound

This compound is a 7-unit PEG linker featuring a primary amine and two azide (N3) functionalities.[1][2] This unique architecture allows for a sequential or orthogonal conjugation strategy. The primary amine can be readily coupled to carboxylic acids, activated esters, or other carbonyl-containing molecules, while the two azide groups are available for bioorthogonal "click" chemistry reactions. The branched nature of the linker, with its two azide moieties, offers the potential for higher drug-to-antibody ratios (DAR) in ADC development.[3]

The PEG backbone imparts favorable pharmacokinetic properties, including enhanced aqueous solubility and reduced immunogenicity of the resulting bioconjugate.[4] A critical feature of this linker, as highlighted in product literature, is its cleavable nature, designed to release the conjugated payload under specific physiological conditions, a crucial aspect for the efficacy of ADCs.[1][2]

Core Reactivity of the Azide Groups

The two azide groups are the key functionalities for the bioorthogonal conjugation of payloads or imaging agents. Azides are highly stable under a wide range of chemical conditions but exhibit specific and efficient reactivity with alkynes, forming a stable triazole linkage.[5] This reaction can be performed under two main modalities: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is highly favored for bioconjugation due to the absence of cytotoxic copper catalysts.[] This reaction utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), which readily reacts with azides.[7]

Logical Workflow for SPAAC Conjugation

SPAAC_Workflow cluster_modification Biomolecule & Payload Modification cluster_conjugation SPAAC Reaction Biomolecule Biomolecule DBCO_Biomolecule DBCO-modified Biomolecule Biomolecule->DBCO_Biomolecule Amine Coupling Payload Payload N3_Payload Azide-modified Payload Payload->N3_Payload Amine Coupling DBCO_NHS_Ester DBCO-NHS Ester DBCO_NHS_Ester->DBCO_Biomolecule Amino_PEG_N3 This compound Amino_PEG_N3->N3_Payload Conjugate Biomolecule-Linker-Payload Conjugate DBCO_Biomolecule->Conjugate N3_Payload->Conjugate SPAAC Click Reaction

SPAAC Conjugation Workflow.
Quantitative Kinetic Data

ReactantsSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Solvent/BufferTemperature (°C)Reference
Benzyl Azide + DBCO~0.1 - 1.0VariousRoom Temperature[8]
Azido-PEG + DBCO-modified Antibody (Trastuzumab)0.18 - 0.37PBS / HEPES25[8]

Table 1: Representative second-order rate constants for SPAAC reactions. The presence of a PEG linker on the DBCO-modified antibody has been shown to enhance the reaction rate.[8]

Experimental Protocols

General Protocol for SPAAC Conjugation of a DBCO-Modified Antibody with this compound-Payload

This protocol outlines a general procedure for the conjugation of a payload, first activated with the this compound linker, to a DBCO-modified antibody.

Materials:

  • DBCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing azides.[9]

  • Payload with a reactive handle for conjugation to the amine group of the linker (e.g., carboxylic acid).

  • This compound.

  • Amine-reactive coupling reagents (e.g., EDC/NHS for carboxylic acids).

  • Anhydrous DMSO or DMF.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Quenching reagent (e.g., Tris buffer).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Activation of the Payload:

    • Dissolve the payload and a molar excess of this compound in anhydrous DMSO or DMF.

    • Add the appropriate amine-coupling reagents (e.g., EDC and NHS for a carboxylated payload) and stir at room temperature for 1-4 hours.

    • Monitor the reaction by a suitable analytical method (e.g., LC-MS) to confirm the formation of the payload-linker conjugate.

    • Purify the payload-linker conjugate to remove excess reagents.

  • SPAAC Reaction:

    • Prepare the DBCO-modified antibody at a concentration of 1-10 mg/mL in the reaction buffer.[10]

    • Add the purified payload-linker conjugate to the antibody solution. A molar excess of 1.5 to 3 equivalents of the payload-linker per DBCO site on the antibody is recommended to drive the reaction to completion.[9]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[11] Longer incubation times may improve conjugation efficiency.[9]

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload-linker and other small molecules.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Cleavage Mechanism and Payload Release

The term "cleavable" in the context of ADC linkers implies that the linker is designed to be stable in systemic circulation but is cleaved to release the cytotoxic payload upon internalization into the target cancer cell.[4] While the specific cleavable moiety within the this compound structure is not explicitly detailed in publicly available product information, a common strategy for cleavable linkers in ADCs is the incorporation of an enzyme-labile peptide sequence, such as valine-citrulline (Val-Cit).[2] This dipeptide is susceptible to cleavage by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment.[2]

Hypothesized Cellular Uptake and Payload Release Pathway for an ADC with a Cleavable Linker

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage (e.g., by Cathepsin B) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction of Cell Death

ADC Internalization and Payload Release.

Conclusion

This compound is a highly versatile and powerful tool for the development of next-generation bioconjugates. Its heterobifunctional nature, combined with the efficiency and bioorthogonality of the azide groups for click chemistry, provides a robust platform for creating precisely engineered therapeutic and diagnostic agents. The branched structure allows for increased payload capacity, and the inherent cleavability is a critical design element for the successful intracellular delivery of cytotoxic drugs in the context of ADCs. A thorough understanding of its reactivity, supported by the quantitative data and protocols provided in this guide, is essential for its effective implementation in advanced drug development programs. Further investigation into the specific cleavable motif within this linker will provide even greater control over payload release and therapeutic efficacy.

References

An In-depth Technical Guide to the Cleavable Linker: Amino-PEG4-bis-PEG3-N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterotrifunctional, cleavable linker, Amino-PEG4-bis-PEG3-N3. This branched polyethylene glycol (PEG) linker is a valuable tool in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), for which it provides a versatile platform for attaching multiple molecules to a biomolecule of interest.

Introduction

This compound is a 7-unit PEG linker featuring a primary amine and two terminal azide functionalities. This unique architecture allows for the sequential or simultaneous conjugation of different molecules. The primary amine can be readily coupled to carboxyl groups on proteins or other biomolecules, while the two azide groups are available for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[][2] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[3] A key feature of this linker is its cleavable nature, which is essential for the release of payloads in targeted drug delivery systems like ADCs.[][2]

Core Properties and Specifications

The physical and chemical properties of this compound are summarized in the table below. This data is crucial for designing and executing successful bioconjugation experiments.

PropertyValueReference
Molecular Formula C36H70N10O15[4]
Molecular Weight 883.00 g/mol [4]
Appearance Solid[5]
Purity >90% (by HPLC)[5]
Spacer Arm Length (Estimated) ~25.9 ÅN/A
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO.[6]

Note on Spacer Arm Length: The estimated spacer arm length is calculated based on the extended conformation of the 7 PEG units and the branching structure. The length of a single ethylene glycol unit is approximately 3.5 Å.

Functional Groups and Reaction Mechanisms

The utility of this compound stems from its three distinct functional groups, each enabling specific conjugation chemistries.

Primary Amine (-NH2)

The primary amine group allows for the covalent attachment of the linker to biomolecules containing carboxylic acid groups (-COOH), such as those found on the surface of proteins (e.g., aspartic acid, glutamic acid). The most common method for this conjugation is through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Azide Groups (-N3)

The two terminal azide groups are key for "click" chemistry, a set of bioorthogonal reactions known for their high efficiency and specificity.[7]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group with a terminal alkyne, forming a stable triazole linkage. This is a highly efficient and widely used bioconjugation method.[8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, SPAAC offers a copper-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group to form a stable triazole.[7]

The "Cleavable" Nature of the Linker

The term "cleavable" in the context of this linker implies that the covalent bonds within its structure can be selectively broken under specific physiological conditions.[8] Given its intended application in ADCs, the cleavage mechanism is designed to occur within the target cell, releasing the conjugated payload. The backbone of this compound consists of ether linkages. Ether bonds are known to be susceptible to acid-catalyzed hydrolysis.[9] In the context of an ADC, after internalization by the target cell, the ADC is trafficked to acidic intracellular compartments, such as endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[4][10] The low pH environment of these organelles can catalyze the cleavage of the ether bonds within the PEG linker, leading to the release of the cytotoxic drug.

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in a typical bioconjugation workflow.

Protocol 1: Conjugation of this compound to a Protein via Amine-Carboxyl Coupling

This protocol describes the attachment of the linker to a protein with available carboxyl groups.

Materials:

  • Protein with accessible carboxyl groups

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Add a 50-fold molar excess of EDC to the protein solution.

    • Immediately add a 100-fold molar excess of Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Linker Conjugation:

    • Dissolve this compound in Conjugation Buffer.

    • Add a 10- to 20-fold molar excess of the linker to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Purify the protein-linker conjugate using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). This will remove excess linker and reaction byproducts.[11]

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight and by mass spectrometry to determine the number of linkers attached per protein.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-modified payload to the azide-functionalized protein-linker conjugate.

Materials:

  • Azide-functionalized protein-linker conjugate (from Protocol 1)

  • Alkyne-modified payload

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the alkyne-modified payload in DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (freshly prepared).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized protein-linker conjugate to the Reaction Buffer to a final concentration of 1-2 mg/mL.

    • Add the alkyne-modified payload to a final concentration that is in 5- to 10-fold molar excess relative to the number of azide groups.

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

  • Initiation of Click Reaction:

    • Add the pre-mixed CuSO4/THPTA catalyst to the protein-payload mixture to a final copper concentration of 0.5-1 mM.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using size-exclusion chromatography or tangential flow filtration to remove the catalyst, excess payload, and other reagents.[11]

  • Characterization: Characterize the final ADC using techniques such as Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and mass spectrometry to confirm the final conjugate mass.[7]

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical structures and experimental workflows described in this guide.

chemical_structure cluster_linker This compound Structure Amine H2N- PEG4 -PEG4- Amine->PEG4 Branch Branch Point PEG4->Branch PEG3_1 -PEG3- Branch->PEG3_1 PEG3_2 -PEG3- Branch->PEG3_2 Azide1 -N3 PEG3_1->Azide1 Azide2 -N3 PEG3_2->Azide2

Caption: Chemical structure of this compound.

experimental_workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Payload Attachment (Click Chemistry) cluster_step3 Step 3: Purification & Characterization Protein Protein (-COOH) Conjugate1 Protein-Linker (Azide-functionalized) Protein->Conjugate1 Linker This compound Linker->Conjugate1 EDC_NHS EDC / Sulfo-NHS EDC_NHS->Conjugate1 Amide Bond Formation Final_ADC Final ADC Conjugate1->Final_ADC Payload Alkyne-Payload Payload->Final_ADC Catalyst Cu(I) or DBCO Catalyst->Final_ADC Triazole Ring Formation Purification Purification (SEC/TFF) Final_ADC->Purification Characterization Characterization (HIC, MS) Purification->Characterization

Caption: Experimental workflow for ADC synthesis.

cleavage_pathway ADC Antibody-Drug Conjugate (in circulation, pH 7.4) Internalization Internalization into Target Cell ADC->Internalization Lysosome Trafficking to Lysosome (Acidic Environment, pH 4.5-5.0) Internalization->Lysosome Cleavage Acid-Catalyzed Cleavage of Ether Bonds Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Cell_Death Apoptosis of Target Cell Payload_Release->Cell_Death

Caption: Putative intracellular cleavage pathway.

Conclusion

This compound is a sophisticated and versatile tool for researchers in drug development and bioconjugation. Its branched structure allows for the attachment of multiple payloads, while its PEG nature enhances the physicochemical properties of the resulting conjugate. The cleavable ether linkages are designed for controlled drug release in the acidic environment of target cells. The well-defined amine and azide functionalities enable robust and specific conjugation using established chemical reactions. This guide provides the foundational knowledge and protocols necessary for the effective implementation of this powerful linker in the synthesis of next-generation biotherapeutics.

References

An In-Depth Technical Guide to Amino-PEG4-bis-PEG3-N3 for Novice Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterotrifunctional linker, Amino-PEG4-bis-PEG3-N3, tailored for researchers new to the field of bioconjugation. This molecule is a valuable tool in the development of advanced therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Core Concepts: Understanding this compound

This compound is a branched polyethylene glycol (PEG) linker featuring three distinct functional groups: a primary amine (-NH2) and two azide (-N3) moieties. This unique architecture allows for the sequential or simultaneous attachment of different molecules, making it a versatile building block in the assembly of complex bioconjugates.

The core structure consists of a central nitrogen atom to which a PEG4 (four ethylene glycol units) arm terminating in an amine is attached, along with two separate PEG3 (three ethylene glycol units) arms, each terminating in an azide group. The PEG chains enhance the solubility and biocompatibility of the resulting conjugate, potentially reducing aggregation and immunogenicity.[1][2][3]

Key Features:

  • Heterotrifunctionality: Enables the precise and controlled conjugation of up to three different molecules.

  • PEG Spacer Arms: Improve solubility, reduce steric hindrance, and enhance the pharmacokinetic properties of the final conjugate.[1][2]

  • Click Chemistry Compatibility: The azide groups are primed for highly efficient and specific "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5]

  • Amine Reactivity: The primary amine can readily react with activated esters (like NHS esters), carboxylic acids, and other electrophilic groups to form stable amide bonds.

Physicochemical Properties and Specifications

Quantitative data for this compound has been compiled from various sources to provide a clear reference.

PropertyValueSource(s)
Molecular Formula C36H70N10O15[4][5]
Molecular Weight 883.00 g/mol [4][5]
Purity >90% (by HPLC)[6]
Physical Form Solid or oil[6][7]
Solubility Soluble in DCM, THF, acetonitrile, DMF, DMSO[8]
Storage Conditions Store at -20°C, avoid light[8][9][10]

Key Applications and Signaling Pathways

The primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs).[4][5][7][11] In this context, the linker serves to connect a monoclonal antibody (mAb) to one or more cytotoxic drug molecules.

Logical Workflow for ADC Synthesis:

The trifunctional nature of this linker allows for a modular approach to ADC synthesis. For instance, the amine group can be used to attach the linker to the antibody, while the two azide groups can be used to attach drug molecules via click chemistry.

ADC_Synthesis_Workflow Antibody Monoclonal Antibody Activated_Linker Antibody-Linker Conjugate Antibody->Activated_Linker Amine Reaction Linker This compound Linker->Activated_Linker Drug1 Alkyne-Modified Drug 1 ADC Antibody-Drug Conjugate (DAR = 2) Drug1->ADC Click Chemistry (CuAAC or SPAAC) Drug2 Alkyne-Modified Drug 2 Drug2->ADC Click Chemistry (CuAAC or SPAAC) Activated_Linker->ADC

Caption: Workflow for ADC synthesis using this compound.

Signaling Pathway in ADC Action:

Once the ADC is assembled, it targets specific antigens on the surface of cancer cells. The subsequent internalization and release of the cytotoxic payload lead to cell death.

ADC_Action_Pathway ADC Antibody-Drug Conjugate Binding Binding ADC->Binding Tumor_Cell Tumor Cell Apoptosis Apoptosis Tumor_Cell->Apoptosis Antigen Tumor-Specific Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Drug_Release->Apoptosis

Caption: General signaling pathway of an Antibody-Drug Conjugate.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody via Amine Coupling

This protocol describes the attachment of the linker to an antibody through the reaction of its primary amine with activated carboxylic acid groups on the antibody (generated using EDC/NHS chemistry).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer.

  • Activation of Antibody Carboxyl Groups:

    • Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Linker Conjugation:

    • Dissolve this compound in a compatible solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.

    • Add a 10- to 20-fold molar excess of the linker solution to the activated antibody.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and other small molecules.

  • Characterization: Characterize the conjugate using techniques such as UV-Vis spectroscopy (to determine concentration and linker-to-antibody ratio if the linker has a chromophore), and mass spectrometry (to confirm conjugation).

Amine_Coupling_Workflow Start Start: Antibody Solution Activate Activate Antibody with EDC/NHS Start->Activate Add_Linker Add this compound Activate->Add_Linker Incubate Incubate Add_Linker->Incubate Quench Quench Reaction Incubate->Quench Purify Purify by SEC Quench->Purify Characterize Characterize Conjugate Purify->Characterize End End: Purified Antibody-Linker Conjugate Characterize->End

Caption: Experimental workflow for amine coupling of the linker to an antibody.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified drug to the azide groups of the antibody-linker conjugate.

Materials:

  • Antibody-linker conjugate (from Protocol 1)

  • Alkyne-modified drug

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-modified drug in a suitable solvent (e.g., DMSO).

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of the copper ligand in water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the antibody-linker conjugate to the reaction buffer.

    • Add the alkyne-modified drug to the desired molar excess (e.g., 5-10 fold excess per azide).

    • Add the copper ligand to a final concentration of 5-fold molar excess over CuSO4.

    • Add CuSO4 to a final concentration of 0.5-1 mM.

  • Initiate the Reaction: Add sodium ascorbate to a final concentration of 5-10 mM to initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final ADC using size-exclusion chromatography or other appropriate methods to remove unreacted drug, copper, and other reagents.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

CuAAC_Workflow Start Start: Antibody-Linker Conjugate Add_Drug Add Alkyne-Drug Start->Add_Drug Add_Ligand Add Copper Ligand Add_Drug->Add_Ligand Add_CuSO4 Add CuSO4 Add_Ligand->Add_CuSO4 Add_Ascorbate Add Sodium Ascorbate to Initiate Add_CuSO4->Add_Ascorbate Incubate Incubate Add_Ascorbate->Incubate Purify Purify ADC Incubate->Purify Characterize Characterize ADC Purify->Characterize End End: Purified ADC Characterize->End

Caption: Experimental workflow for CuAAC "click" reaction.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free click reaction, which is advantageous for biological systems sensitive to copper.

Materials:

  • Antibody-linker conjugate (from Protocol 1)

  • Strain-promoted alkyne-modified drug (e.g., DBCO, BCN)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Prepare Reagents: Prepare a 10 mM stock solution of the strain-promoted alkyne-modified drug in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, add the antibody-linker conjugate to the reaction buffer.

    • Add the alkyne-modified drug to the desired molar excess (e.g., 3-5 fold excess per azide).

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction time will depend on the specific strain-promoted alkyne used.

  • Purification: Purify the final ADC using size-exclusion chromatography.

  • Characterization: Characterize the final ADC as described in the CuAAC protocol.

SPAAC_Workflow Start Start: Antibody-Linker Conjugate Add_Drug Add Strain-Promoted Alkyne-Drug Start->Add_Drug Incubate Incubate Add_Drug->Incubate Purify Purify ADC Incubate->Purify Characterize Characterize ADC Purify->Characterize End End: Purified ADC Characterize->End

Caption: Experimental workflow for SPAAC "click" reaction.

Conclusion

This compound is a powerful and versatile tool for the construction of complex bioconjugates. Its heterotrifunctional nature, combined with the beneficial properties of the PEG spacers, makes it particularly well-suited for the development of next-generation therapeutics like ADCs. By understanding the core concepts and following well-defined experimental protocols, even novice researchers can effectively utilize this linker to advance their drug development and bioconjugation projects.

References

Methodological & Application

Application Notes and Protocols for Amino-PEG4-bis-PEG3-N3 Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG4-bis-PEG3-N3 is a heterotrifunctional linker molecule designed for advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and other complex biomolecular constructs.[1][2] This linker features a primary amine group and two azide moieties, enabling the sequential or simultaneous conjugation of multiple molecules. The polyethylene glycol (PEG) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance of the conjugated molecules.[3][4]

The primary amine allows for straightforward reaction with activated carboxylic acids or N-hydroxysuccinimide (NHS) esters, commonly found on proteins, antibodies, or other biomolecules.[5][6][7] The dual azide groups provide handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.[8][9][10][11] This allows for the highly efficient and specific attachment of two alkyne- or cycloalkyne-modified molecules, such as cytotoxic drugs, imaging agents, or targeting ligands.

These application notes provide a detailed, step-by-step guide to utilizing this compound in a two-stage bioconjugation workflow. This involves an initial amine-reactive conjugation followed by a copper-catalyzed click chemistry reaction.

Molecular Structure and Reaction Scheme

The structure of this compound allows for a versatile, multi-step conjugation strategy.

cluster_linker This compound amine H₂N peg4 PEG4 amine->peg4 branch peg4->branch:f1 peg3_1 PEG3 branch:f0->peg3_1 peg3_2 PEG3 branch:f2->peg3_2 azide1 N₃ peg3_1->azide1 azide2 N₃ peg3_2->azide2 cluster_workflow Bioconjugation Workflow start Start activate_biomolecule Activate Biomolecule 1 (e.g., Antibody with NHS-ester) start->activate_biomolecule conjugate_linker Conjugate this compound via Amine Reaction activate_biomolecule->conjugate_linker purify1 Purification Step 1 (Remove excess linker) conjugate_linker->purify1 click_reaction Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) purify1->click_reaction prepare_payload Prepare Alkyne-modified Molecules 2 & 3 prepare_payload->click_reaction purify2 Purification Step 2 (Remove excess reagents) click_reaction->purify2 analyze Characterize Final Conjugate purify2->analyze end End analyze->end cluster_reaction Conjugation Reaction Pathway protein Protein-COOH activated_protein Protein-NHS protein->activated_protein EDC/NHS Activation nhs_ester NHS Ester conjugated_protein Protein-Linker-(N₃)₂ activated_protein->conjugated_protein + Linker (Amine Reaction) linker H₂N-Linker-(N₃)₂ final_conjugate Protein-Linker-(Triazole-Payload)₂ conjugated_protein->final_conjugate + Alkyne-Payload (CuAAC) alkyne_payload Alkyne-Payload

References

Application Notes and Protocols for Amino-PEG4-bis-PEG3-N3 in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG4-bis-PEG3-N3 is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its unique structure, featuring a terminal amine group and an azide moiety separated by a hydrophilic polyethylene glycol (PEG) spacer, enables the precise and efficient connection of diverse molecular entities through click chemistry. This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs), where it facilitates the attachment of potent cytotoxic payloads to monoclonal antibodies (mAbs) for targeted cancer therapy.[1][] The PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and prolongs its circulation half-life.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in the two primary forms of click chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Key Applications

The bifunctional nature of this compound allows for a modular approach to bioconjugation. The primary amine can be readily conjugated to molecules containing activated esters (e.g., NHS esters) or carboxylic acids, while the azide group serves as a handle for click chemistry reactions with alkyne-modified molecules.[5] This versatility makes it suitable for a wide range of applications, including:

  • Antibody-Drug Conjugates (ADCs): The most prominent application is in the development of ADCs for targeted cancer therapy. The linker can be attached to an antibody via its amine group, and a cytotoxic drug modified with an alkyne can then be "clicked" onto the azide terminus.[5][]

  • Fluorescent Labeling and Imaging: Fluorophores containing an alkyne group can be conjugated to biomolecules functionalized with this compound for in vitro and in vivo imaging applications.

  • Peptide and Protein Modification: The linker can be used to modify peptides and proteins to enhance their therapeutic properties or to attach them to other molecules or surfaces.

  • Drug Delivery and Nanotechnology: The hydrophilic PEG spacer improves the pharmacokinetic properties of drug delivery systems and can be used to functionalize nanoparticles for targeted delivery.[3]

Data Presentation: Impact of PEG Linkers on ADC Properties

The inclusion and length of PEG linkers, such as in this compound, significantly impact the physicochemical and pharmacological properties of ADCs. The following tables summarize key quantitative data gathered from various studies on the effect of PEGylation on Drug-to-Antibody Ratio (DAR), hydrophobicity, and in vivo performance.

Linker TypeAverage DARKey FindingsReference
Maleimide-PEGx-MMAE on TrastuzumabDAR 2.5 (PEG4), DAR 5.0 (PEG6), DAR 4.8 (PEG8), DAR 3.7 (PEG12), DAR 3.0 (PEG24)Intermediate PEG lengths (PEG6, PEG8, PEG12) resulted in higher drug loading compared to shorter (PEG4) or longer (PEG24) chains. This suggests an optimal balance between reducing hydrophobicity and avoiding steric hindrance.[7]
Val-Ala and Val-Cit linkers with and without PEG12DAR increased with PEG12 for the more hydrophobic Val-Ala linker. DAR decreased with PEG12 for the less hydrophobic Val-Cit linker.The effect of the PEG linker on DAR can depend on the hydrophobicity of the rest of the linker-payload complex.[7]
Brentuximab-MMAE with PEG12 phosphonamidateHomogeneous DAR of 8The hydrophilic PEG linker enabled the preparation of a high-DAR ADC with reduced hydrophobicity and a narrow peak in HIC analysis.[8]
Trastuzumab with linear PEG24 vs. pendant PEG12 linkersDAR 3.67 (linear PEG24), DAR 3.81 (no PEG), DAR 4.24 (pendant PEG12)Pendant PEG configurations can allow for higher drug loading while effectively masking the hydrophobicity of the payload.[9]
PropertyObservation with Increasing PEG LengthSignificanceReference(s)
Pharmacokinetics Slower plasma clearance and longer half-life.Improved drug exposure at the target site and potentially reduced dosing frequency.[10]
Hydrophobicity Decreased hydrophobicity of the ADC.Reduced aggregation, improved stability, and better in vivo performance.[11][12]
In Vivo Efficacy Improved tumor growth inhibition.Enhanced therapeutic effect due to better pharmacokinetic properties and payload delivery.[10]
Tolerability Increased maximum tolerated dose (MTD).Improved safety profile, allowing for potentially higher therapeutic doses.

Experimental Protocols

Protocol 1: Two-Step ADC Preparation using CuAAC

This protocol describes the conjugation of this compound to an antibody, followed by the CuAAC-mediated attachment of an alkyne-modified cytotoxic drug.

Step 1: Antibody Modification with this compound

  • Antibody Preparation:

    • Start with a purified monoclonal antibody (e.g., anti-EGFR) at a concentration of 1-10 mg/mL in an amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, perform a buffer exchange using a desalting column or dialysis.[13]

  • Linker Activation (if conjugating to a carboxyl group on the antibody):

    • This protocol assumes conjugation to available lysine residues. If targeting carboxyl groups, the amine on the PEG linker would be reacted with an activated carboxyl group on the antibody (e.g., using EDC/NHS chemistry).

  • Conjugation to Antibody Lysines (via NHS ester intermediate):

    • To conjugate the amine group of the linker to lysine residues on the antibody, the linker can be pre-activated or a bifunctional crosslinker can be used. A more direct approach is to use a commercially available version of the linker that has an NHS ester group instead of the amine. For the purpose of this protocol with the specified molecule, we will assume a method to activate the antibody's carboxyl groups for reaction with the linker's amine.

    • Alternatively, and more commonly, an antibody's lysine residues are targeted. To do this with an amino-PEG linker, one would first react the antibody with a bifunctional linker that has an NHS ester on one end and another functional group on the other that can then react with the amine of the PEG linker. For simplicity, we will proceed assuming a direct conjugation method is available or a pre-activated linker is used.

  • Purification of the Azide-Modified Antibody:

    • Remove excess, unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC).[14]

    • Determine the concentration of the purified azide-antibody conjugate using a spectrophotometer at 280 nm.

Step 2: CuAAC Reaction with Alkyne-Payload

  • Reagent Preparation:

    • Azide-Antibody: The purified antibody from Step 1.

    • Alkyne-Payload: Dissolve the alkyne-modified cytotoxic drug in a minimal amount of a water-miscible organic solvent like DMSO to create a stock solution (e.g., 10 mM).

    • Copper (II) Sulfate (CuSO4): Prepare a 100 mM stock solution in water.

    • Copper-Stabilizing Ligand (e.g., THPTA): Prepare a 200 mM stock solution in water.[15]

    • Reducing Agent (e.g., Sodium Ascorbate): Prepare a 100 mM stock solution in water immediately before use.

  • CuAAC Reaction:

    • In a reaction tube, combine the azide-antibody with the alkyne-payload. A molar excess of the payload (typically 4 to 10-fold) is used.[15]

    • Prepare the Cu(I) catalyst complex by mixing the CuSO4 and THPTA solutions in a 1:2 molar ratio.[15]

    • Add the Cu(I)/THPTA complex to the antibody-payload mixture. A final copper concentration of 25 equivalents relative to the azide is a common starting point.[15]

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[15]

    • Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.

  • Purification of the ADC:

    • Purify the resulting ADC using SEC or affinity chromatography to remove unreacted payload, catalyst, and ligand.[14]

    • Characterize the final ADC for purity, drug-to-antibody ratio (DAR), and aggregation using methods such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.[16][17]

Protocol 2: One-Step ADC Preparation using SPAAC

This protocol is for the copper-free click chemistry reaction between a DBCO-modified drug and the azide-functionalized antibody (prepared as in Step 1 of Protocol 1).

  • Reagent Preparation:

    • Azide-Antibody: The purified antibody functionalized with this compound (from Step 1 of Protocol 1).

    • DBCO-Payload: Dissolve the DBCO-modified cytotoxic drug in DMSO to prepare a stock solution (e.g., 10 mM).

  • SPAAC Reaction:

    • In a reaction tube, combine the azide-antibody with the DBCO-payload. A molar excess of the payload (typically 2 to 4-fold) is recommended.[8]

    • The reaction is typically performed in PBS at pH ~7.4. The final DMSO concentration should be kept below 20%.[8]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[8]

  • Purification of the ADC:

    • Purify the ADC using SEC or another appropriate chromatography method to remove the unreacted DBCO-payload.[18]

    • Characterize the final ADC as described in Protocol 1.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Click Chemistry Conjugation cluster_step3 Step 3: Purification and Characterization Ab Antibody (e.g., anti-EGFR) Activated_Ab Azide-Functionalized Antibody Ab->Activated_Ab Conjugation to Lysine Residues Linker This compound Linker->Activated_Ab ADC Antibody-Drug Conjugate (ADC) Activated_Ab->ADC CuAAC or SPAAC Payload Alkyne or DBCO-Payload Payload->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC / HIC Analysis Characterization (HIC, SEC, MS) Purified_ADC->Analysis

Caption: Workflow for ADC synthesis using this compound.

Targeted Delivery and Action of an EGFR-Targeting ADC

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC EGFR-Targeting ADC EGFR EGFR ADC->EGFR 1. Targeting Receptor_Binding Receptor Binding EGFR->Receptor_Binding Internalization Internalization (Endocytosis) Receptor_Binding->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an EGFR-targeting ADC.

References

Application Notes and Protocols for Amino-PEG4-bis-PEG3-N3 in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG4-bis-PEG3-N3 is a heterobifunctional polyethylene glycol (PEG) linker designed for the development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). This linker possesses a terminal amine group and a terminal azide group, enabling the covalent attachment of a targeting moiety (e.g., an antibody) and a therapeutic payload through distinct and controlled chemistries. The incorporation of a PEG spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate, potentially reducing immunogenicity and improving therapeutic outcomes.[1][2][3]

The amine group allows for straightforward conjugation to carboxylic acids or activated esters on a targeting protein, while the azide group facilitates highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of a payload.[4] This modular approach provides precise control over the drug-to-antibody ratio (DAR) and the overall architecture of the drug delivery system.[3]

These application notes provide an overview of the utility of this compound in drug delivery, along with detailed protocols for its application in the synthesis and characterization of ADCs.

Key Features and Applications

  • Enhanced Pharmacokinetics: The hydrophilic PEG chain can increase the hydrodynamic radius of the conjugate, prolonging its circulation half-life by reducing renal clearance.[2][3]

  • Improved Solubility and Stability: PEGylation can enhance the solubility of hydrophobic drugs and prevent aggregation of the final conjugate.[3]

  • Reduced Immunogenicity: The PEG spacer can shield the conjugate from the host immune system, potentially reducing the risk of an immune response.[1][3]

  • Controlled Bioconjugation: The orthogonal reactivity of the amine and azide groups allows for a stepwise and controlled conjugation process, leading to more homogeneous products.

  • Versatile Payload Attachment: The azide group is compatible with a wide range of alkyne-modified payloads, enabling the use of various therapeutic agents.

  • Applications in Antibody-Drug Conjugates (ADCs): This linker is ideally suited for the development of ADCs, where a potent cytotoxic agent is targeted to cancer cells via a specific monoclonal antibody.

Data Presentation

The inclusion of a PEG linker, such as this compound, can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize representative data on how PEGylation affects key parameters.

Table 1: Impact of PEG Linker on ADC Pharmacokinetics and Cytotoxicity

ConjugatePEG LinkerHalf-life Extension (fold increase)In Vitro Cytotoxicity Reduction (fold increase)Reference
ZHER2-SMCC-MMAENone1.01.0[2]
ZHER2-PEG4K-MMAE4 kDa PEG2.54.5[2]
ZHER2-PEG10K-MMAE10 kDa PEG11.222.0[2]

Table 2: Effect of PEG Chain Length on ADC Tumor and Plasma Exposure

Number of PEG UnitsRelative Plasma ExposureRelative Tumor ExposureTumor to Plasma Exposure RatioReference
0 (Non-PEGylated)BaselineBaselineBaseline[5]
2IncreasedIncreasedSimilar to baseline[5]
4IncreasedIncreasedSimilar to baseline[5]
8Significantly IncreasedSignificantly IncreasedSignificantly Higher[5]
12Significantly IncreasedSignificantly IncreasedSignificantly Higher[5]
24Significantly IncreasedSignificantly IncreasedSignificantly Higher[5]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. As an example, we describe the conjugation of an anti-HER2 antibody with the cytotoxic payload monomethyl auristatin E (MMAE).

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the attachment of the linker to the antibody via amide bond formation.

Materials:

  • Anti-HER2 monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into a carboxyl-free buffer (e.g., MES buffer, pH 6.0) for optimal EDC/NHS chemistry. Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Activation:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (Linker:EDC:NHS).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (e.g., 5-10 fold molar excess of linker).

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and other small molecules.

  • Characterization: Characterize the conjugate to determine the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

Protocol 2: Conjugation of an Alkyne-Modified Payload via Click Chemistry

This protocol describes the attachment of an alkyne-modified payload (e.g., Alkyne-MMAE) to the azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody (from Protocol 1)

  • Alkyne-modified payload (e.g., Alkyne-MMAE)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

  • Sodium ascorbate

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO4 and THPTA in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Dissolve the alkyne-modified payload in DMSO.

  • Click Reaction:

    • In a reaction vessel, combine the azide-functionalized antibody with the alkyne-modified payload (typically a 4-10 fold molar excess).

    • In a separate tube, pre-mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) catalyst complex.

    • Add the copper catalyst complex to the antibody-payload mixture.

    • Initiate the reaction by adding sodium ascorbate.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the final ADC using size-exclusion chromatography to remove unreacted payload and catalyst components.

  • Characterization:

    • Determine the final drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, HIC, or mass spectrometry.

    • Assess the purity and aggregation of the ADC using size-exclusion chromatography.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes how to evaluate the potency of the synthesized ADC on a HER2-positive cancer cell line.

Materials:

  • HER2-positive cancer cell line (e.g., SK-BR-3)

  • HER2-negative cancer cell line (e.g., MDA-MB-231) for specificity testing

  • Cell culture medium and supplements

  • Synthesized ADC

  • Control antibody (unconjugated)

  • Free payload (MMAE)

  • Cell viability reagent (e.g., MTT, XTT, or a luminescent-based assay)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the HER2-positive and HER2-negative cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium.

    • Remove the old medium from the cells and add the treatment solutions.

    • Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the concentration and determine the half-maximal inhibitory concentration (IC50) for each compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_linker_activation Linker Activation cluster_conjugation Conjugation cluster_click_reaction Click Reaction cluster_purification_characterization Purification & Characterization cluster_in_vitro_testing In Vitro Testing Linker This compound Activated_Linker Activated Linker Linker->Activated_Linker Amide Coupling Chemistry EDC_NHS EDC/NHS EDC_NHS->Activated_Linker Antibody_Linker Antibody-Linker Conjugate Activated_Linker->Antibody_Linker Antibody Antibody (e.g., anti-HER2) Antibody->Antibody_Linker ADC Final ADC Antibody_Linker->ADC CuAAC or SPAAC Payload Alkyne-Payload (e.g., Alkyne-MMAE) Payload->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity

Caption: Workflow for ADC synthesis and evaluation.

HER2 Signaling Pathway and ADC Mechanism of Action

HER2_signaling_and_ADC_MOA cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_signaling HER2 Signaling Cascade ADC Anti-HER2 ADC HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Released MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin MMAE->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: ADC targeting the HER2 signaling pathway.

References

Application Notes and Protocols for Fluorescent Labeling of Proteins using Amino-PEG4-bis-PEG3-N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient fluorescent labeling of proteins is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in complex biological systems. Amino-PEG4-bis-PEG3-N3 is a novel heterotrifunctional linker designed to facilitate advanced bioconjugation strategies. This molecule incorporates a primary amine for initial protein conjugation, a branched polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and two azide moieties for subsequent bioorthogonal "click" chemistry reactions.[1] This dual-azide feature allows for the attachment of two fluorescent probes, enabling applications such as Förster Resonance Energy Transfer (FRET) studies or signal amplification.

This document provides detailed application notes and protocols for the use of this compound in the fluorescent labeling of proteins, particularly antibodies, for research and drug development applications.

Principle of the Method

The fluorescent labeling of a protein using this compound is a two-step process:

  • Protein-Linker Conjugation: The primary amine group of the linker is covalently coupled to a suitable functional group on the protein. A common strategy for antibodies is the gentle oxidation of the carbohydrate moieties in the Fc region to generate aldehydes, which then react with the amine of the linker to form a stable Schiff base, subsequently reduced to a secondary amine. Alternatively, the amine can react with activated carboxyl groups (e.g., NHS esters) on the protein.

  • Fluorescent Probe Attachment via Click Chemistry: The two azide groups on the conjugated linker are then available to react with fluorescent probes that have been modified with a terminal alkyne group. This reaction is typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), both of which are highly specific and efficient bioorthogonal reactions.[2]

The PEG spacer in the linker enhances the water solubility of the conjugate and provides flexibility, which can help to maintain the native conformation and function of the labeled protein.[3][4]

Key Applications

  • Fluorescence Microscopy: Visualize the localization and trafficking of proteins in cells and tissues.

  • Flow Cytometry: Quantify protein expression on the cell surface.

  • FRET-based Assays: Study protein-protein interactions and conformational changes by labeling with two different fluorophores.

  • High-Content Screening: Develop cell-based assays for drug discovery.

  • In Vivo Imaging: Track the biodistribution of protein therapeutics.

Experimental Protocols

Protocol 1: Two-Step Fluorescent Labeling of an Antibody

This protocol describes the site-specific labeling of an antibody by first targeting the carbohydrate chains in the Fc region, followed by a copper-free click chemistry reaction with a fluorescent probe.

Materials:

  • Antibody of interest (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Sodium periodate (NaIO₄)

  • Aniline

  • Sodium cyanoborohydride (NaCNBH₃)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Reaction buffers:

    • Oxidation Buffer: 0.1 M Sodium acetate, pH 5.5

    • Conjugation Buffer: 0.1 M Sodium phosphate, 150 mM NaCl, pH 7.4 (PBS)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Spectrophotometer or fluorometer for determining concentration and degree of labeling.

Experimental Workflow:

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: Fluorescent Labeling cluster_step4 Step 4: Purification & Analysis antibody Antibody (IgG) oxidation Oxidation (NaIO₄) antibody->oxidation Fc Glycans antibody->oxidation aldehyde_antibody Aldehyde-activated Antibody oxidation->aldehyde_antibody conjugation Conjugation & Reduction (NaCNBH₃) aldehyde_antibody->conjugation aldehyde_antibody->conjugation linker This compound linker->conjugation azide_antibody Azide-functionalized Antibody conjugation->azide_antibody click_reaction SPAAC Click Chemistry azide_antibody->click_reaction azide_antibody->click_reaction fluorophore DBCO-Fluorophore fluorophore->click_reaction labeled_antibody Fluorescently Labeled Antibody click_reaction->labeled_antibody purification Purification (Desalting Column) labeled_antibody->purification labeled_antibody->purification analysis Characterization (Spectroscopy, SDS-PAGE) purification->analysis

Experimental workflow for two-step fluorescent labeling of an antibody.

Procedure:

  • Antibody Oxidation: a. Prepare the antibody at a concentration of 2-5 mg/mL in Oxidation Buffer. b. Add a 20-fold molar excess of sodium periodate. c. Incubate for 30 minutes at room temperature in the dark. d. Quench the reaction by adding a 50-fold molar excess of glycerol and incubate for 5 minutes. e. Remove excess reagents using a desalting column equilibrated with PBS.

  • Linker Conjugation: a. To the aldehyde-activated antibody, add a 50- to 100-fold molar excess of this compound. b. Add aniline to a final concentration of 1 mM to catalyze the reaction. c. Incubate for 2 hours at room temperature. d. Add a 20-fold molar excess of sodium cyanoborohydride and incubate for 1 hour at room temperature to reduce the Schiff base. e. Purify the azide-functionalized antibody using a desalting column equilibrated with PBS.

  • Fluorescent Labeling (SPAAC): a. To the azide-functionalized antibody, add a 5- to 10-fold molar excess of the DBCO-functionalized fluorescent dye. b. Incubate for 1-2 hours at room temperature or overnight at 4°C. c. Remove unreacted fluorescent dye using a desalting column.

  • Characterization: a. Determine the protein concentration by measuring the absorbance at 280 nm. b. Determine the concentration of the fluorescent dye by measuring the absorbance at its maximum absorption wavelength. c. Calculate the Degree of Labeling (DOL) as the molar ratio of the dye to the protein. d. Analyze the labeled antibody by SDS-PAGE to confirm conjugation and purity.

Quantitative Data Presentation

The efficiency of the labeling process can be assessed by determining the Degree of Labeling (DOL). The following table provides representative data for the fluorescent labeling of a human IgG antibody using the protocol described above.

ParameterResultMethod of Analysis
Initial Antibody Concentration5.0 mg/mLA280 Spectroscopy
Azide-Functionalized Antibody Concentration4.8 mg/mLA280 Spectroscopy
Labeled Antibody Concentration4.5 mg/mLA280 Spectroscopy
Fluorescent Dye Concentration60 µMAbsorbance at λmax
Degree of Labeling (DOL) 2.0 dyes/antibody Molar Ratio Calculation
Labeling Efficiency>90%SDS-PAGE with fluorescence imaging

Note: This is representative data. Actual results may vary depending on the specific antibody, fluorescent probe, and reaction conditions.

Signaling Pathway Visualization

Fluorescently labeled proteins are instrumental in elucidating complex signaling pathways. For example, a fluorescently labeled antibody against a cell surface receptor can be used to track its internalization and subsequent trafficking through endocytic pathways upon ligand binding.

signaling_pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm ligand Ligand receptor Receptor ligand->receptor Binding clathrin_pit Clathrin-coated Pit receptor->clathrin_pit Internalization early_endosome Early Endosome clathrin_pit->early_endosome late_endosome Late Endosome early_endosome->late_endosome Sorting recycling_endosome Recycling Endosome early_endosome->recycling_endosome lysosome Lysosome (Degradation) late_endosome->lysosome recycling_endosome->receptor Recycling labeled_ab Fluorescently Labeled Antibody labeled_ab->receptor Binds to Receptor

Receptor-mediated endocytosis pathway tracked with a fluorescent antibody.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) Inefficient oxidation of antibody glycans.Optimize periodate concentration and reaction time. Ensure pH of the oxidation buffer is correct.
Incomplete linker conjugation.Increase the molar excess of the linker. Ensure the reducing agent is fresh and active.
Inefficient click chemistry reaction.Increase the molar excess of the fluorescent probe and/or the reaction time. Ensure the DBCO-probe is not degraded.
Protein Aggregation Hydrophobicity of the fluorescent dye.Use a more hydrophilic fluorescent dye. The PEG spacer in the linker is designed to mitigate this, but highly hydrophobic dyes can still be problematic.
High DOL.Reduce the molar excess of the linker and/or fluorescent probe to achieve a lower DOL.
Loss of Protein Activity Modification of critical amino acids (if not using site-specific glycan targeting).Use site-specific labeling methods. If targeting amines, optimize the reaction pH to favor N-terminal labeling over lysine labeling.
Denaturation during labeling.Perform reactions at lower temperatures (e.g., 4°C). Ensure all buffers are compatible with the protein's stability.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of proteins. Its heterotrifunctional nature, combined with the benefits of a PEG spacer and the specificity of click chemistry, enables the generation of well-defined, highly soluble, and functional fluorescent protein conjugates. The protocols and data presented here provide a solid foundation for researchers to apply this technology to a wide range of biological questions and drug development challenges.

References

Application Notes and Protocols for Antibody Conjugation using Amino-PEG4-bis-PEG3-N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of a payload molecule to an antibody utilizing the heterobifunctional linker, Amino-PEG4-bis-PEG3-N3. This linker possesses a terminal primary amine (-NH2) and an azide (-N3) group, enabling a two-stage conjugation strategy. This approach allows for the pre-functionalization of a payload with the linker before its subsequent attachment to a modified antibody via click chemistry.

The protocol is divided into two main sections:

  • Activation of a Payload and Conjugation to this compound: This section details the coupling of a carboxylated payload to the amine group of the linker using EDC/NHS chemistry.

  • Antibody Modification and Click Chemistry Conjugation: This section describes the introduction of a dibenzocyclooctyne (DBCO) group onto the antibody and the subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with the azide-functionalized payload.

I. Activation of a Payload and Conjugation to this compound

This procedure outlines the conjugation of a payload containing a carboxylic acid group to the primary amine of the this compound linker.

Experimental Protocol

Materials:

  • Carboxylated payload molecule

  • This compound linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Reverse-phase HPLC system for purification

Procedure:

  • Payload Activation:

    • Dissolve the carboxylated payload in anhydrous DMF or DMSO.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the payload solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester. The activation reaction is most efficient at a pH between 4.5 and 7.2[1].

  • Conjugation to this compound:

    • Dissolve the this compound linker in the Activation Buffer.

    • Add the activated payload solution to the linker solution. A 1:1 to 1:1.5 molar ratio of activated payload to linker is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer to facilitate the reaction between the NHS ester and the primary amine. The reaction with primary amines is most efficient at a pH of 7-8[1].

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.

    • Purify the resulting payload-PEG-azide conjugate using reverse-phase HPLC to remove unreacted payload, linker, and byproducts.

Quantitative Data Summary
ParameterRecommended ValueReference
Payload Activation
EDC:Payload Molar Ratio1.5 - 2[1]
NHS:Payload Molar Ratio1.5 - 2[1]
Activation Time15 - 30 minutes[1]
Activation pH4.5 - 6.0[1]
Conjugation Reaction
Activated Payload:Linker Molar Ratio1:1 - 1.5:1
Reaction Time2 - 4 hours (RT) or overnight (4°C)
Reaction pH7.2 - 7.5[1]

Experimental Workflow Diagram

G cluster_0 Payload Activation cluster_1 Conjugation cluster_2 Purification Carboxylated_Payload Carboxylated Payload Activated_Payload NHS-activated Payload Carboxylated_Payload->Activated_Payload Activation (15-30 min, RT) EDC_NHS EDC / NHS EDC_NHS->Activated_Payload Payload_PEG_N3 Payload-PEG-Azide Conjugate Activated_Payload->Payload_PEG_N3 Amino_PEG_N3 This compound Amino_PEG_N3->Payload_PEG_N3 Conjugation (2-4h, RT) Purification RP-HPLC Purification Payload_PEG_N3->Purification Final_Product Purified Payload-PEG-Azide Purification->Final_Product

Caption: Workflow for payload activation and conjugation to the amino-PEG-azide linker.

II. Antibody Modification and Click Chemistry Conjugation

This section describes the introduction of a DBCO group onto the antibody via reaction with primary amines (lysine residues) and the subsequent copper-free click chemistry reaction with the azide-functionalized payload. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it suitable for biological applications[2][][4].

Experimental Protocol

Materials:

  • Antibody of interest

  • DBCO-PEG4-NHS ester

  • Payload-PEG-Azide conjugate (from Part I)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Protein concentration measurement assay (e.g., BCA or A280)

Procedure:

A. Antibody Modification with DBCO

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified. Exchange the antibody into an amine-free buffer like PBS (pH 7.4) using a desalting column[5][6].

    • Adjust the antibody concentration to 1-10 mg/mL[4].

  • DBCO-NHS Ester Preparation:

    • Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM[4]. Do not store the reconstituted reagent as the NHS ester is susceptible to hydrolysis[5][7].

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution[2][4]. The final concentration of DMSO in the reaction mixture should be less than 10%[4][7].

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice[5][7].

  • Purification of DBCO-labeled Antibody:

    • Remove the excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS (pH 7.4).

    • Determine the concentration of the purified DBCO-labeled antibody.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Click Reaction Setup:

    • Combine the DBCO-labeled antibody with the purified Payload-PEG-Azide conjugate. A 1.5- to 10-fold molar excess of the azide-functionalized payload relative to the DBCO-labeled antibody is recommended to drive the reaction to completion[8].

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C[4][9][10]. The reaction can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm[4].

  • Purification of the Final Antibody Conjugate:

    • Purify the final antibody-payload conjugate using a desalting column or size-exclusion chromatography to remove excess payload-linker conjugate.

    • Concentrate the final product using an appropriate molecular weight cutoff centrifugal filter.

  • Characterization:

    • Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and functionality.

Quantitative Data Summary
ParameterRecommended ValueReference
Antibody Modification
Antibody Concentration1 - 10 mg/mL[4]
DBCO-NHS:Antibody Molar Ratio5 - 20[2][4]
Reaction Time30 - 60 min (RT) or 2h (ice)[5][7]
Final DMSO Concentration< 10%[4][7]
SPAAC Reaction
Azide-Payload:DBCO-Antibody Molar Ratio1.5 - 10[8]
Reaction Time2 - 4 hours (RT) or overnight (4°C)[4][9][10]

Experimental Workflow and Signaling Pathway Diagrams

G cluster_0 Antibody Modification cluster_1 Click Chemistry cluster_2 Purification Antibody Antibody DBCO_Antibody DBCO-labeled Antibody Antibody->DBCO_Antibody Amine Coupling DBCO_NHS DBCO-PEG4-NHS DBCO_NHS->DBCO_Antibody Final_Conjugate Antibody-Payload Conjugate DBCO_Antibody->Final_Conjugate Payload_PEG_N3 Payload-PEG-Azide Payload_PEG_N3->Final_Conjugate SPAAC (Copper-free) Purification Desalting / SEC Final_Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate

G cluster_0 Amine-reactive Crosslinking cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Ab_Lys Antibody-Lysine (-NH2) DBCO_Ab DBCO-Antibody Ab_Lys->DBCO_Ab + DBCO_NHS DBCO-PEG4-NHS Ester DBCO_NHS->DBCO_Ab Final_Conjugate Antibody-Payload Conjugate DBCO_Ab->Final_Conjugate Click Reaction Payload_N3 Payload-PEG-Azide (-N3) Payload_N3->Final_Conjugate +

References

Application Notes and Protocols for Amine Functionalization with Amino-PEG4-bis-PEG3-N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Amino-PEG4-bis-PEG3-N3, a heterotrifunctional linker, in amine functionalization and subsequent bioconjugation. This branched polyethylene glycol (PEG) linker is particularly valuable in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics where a high payload-to-ligand ratio is desirable.[1][2][3]

Introduction

This compound is a versatile tool in bioconjugation, featuring a primary amine and two terminal azide functionalities. The primary amine allows for covalent attachment to molecules containing carboxylic acids or activated esters (e.g., N-hydroxysuccinimide [NHS] esters).[4] The two azide groups serve as handles for "click chemistry," enabling the efficient and specific attachment of molecules bearing alkyne, dibenzocyclooctyne (DBCO), or bicyclo[6.1.0]nonyne (BCN) moieties through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The branched PEG structure enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][5]

Key Applications

  • Antibody-Drug Conjugates (ADCs): This linker allows for the attachment of two drug molecules to a single site on an antibody, increasing the drug-to-antibody ratio (DAR).[3][6]

  • Targeted Drug Delivery: Functionalization of targeting ligands (e.g., peptides, aptamers) to create multivalent constructs for enhanced binding affinity and therapeutic efficacy.

  • Fluorescent Labeling and Imaging: Attachment of two reporter molecules (e.g., fluorophores) for signal amplification in imaging applications.

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C36H70N10O15[1]
Molecular Weight 883.00 g/mol [1]
Appearance Please refer to the Certificate of AnalysisN/A
Solubility Soluble in water, DMSO, DMF[4]
Storage Store at -20°C[4]
Table 2: Representative Reaction Parameters and Expected Outcomes
ParameterAmine Coupling (NHS Ester)SPAAC (DBCO)
Reactant 1 Protein/Molecule with primary aminesAzide-functionalized molecule
Reactant 2 This compound (activated)DBCO-containing molecule
Molar Ratio (Linker:Reactant) 5-20 fold molar excess of linker1.5-3 fold molar excess of DBCO-molecule
Reaction Buffer Phosphate-buffered saline (PBS), pH 7.2-8.0PBS, pH 7.4
Reaction Time 1-2 hours at room temperature4-12 hours at room temperature
Typical Efficiency 2-6 linkers per antibody>95% conjugation
Purification Method Size exclusion chromatography, dialysisSize exclusion chromatography

Note: These are typical starting conditions and may require optimization for specific applications.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Payload to an Antibody

This protocol describes the conjugation of this compound to an antibody via its amine group (targeting lysine residues) and the subsequent attachment of a DBCO-functionalized payload via SPAAC.

Materials:

  • Antibody (e.g., Trastuzumab) in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or a pre-activated NHS ester of the linker.

  • DBCO-functionalized payload (e.g., DBCO-MMAE)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Amicon Ultra centrifugal filter units

Workflow Diagram:

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Activation & Antibody Conjugation cluster_step2 Step 2: Click Chemistry & Purification Antibody Antibody ConjugatedAb Antibody-Linker (Azide-functionalized) Antibody->ConjugatedAb Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker NHS/DCC in DMF ActivatedLinker->ConjugatedAb PBS, pH 7.4, RT, 1-2h ADC Antibody-Drug Conjugate (ADC) ConjugatedAb->ADC DBCO_Payload DBCO-Payload DBCO_Payload->ADC SPAAC PBS, pH 7.4, RT, 4-12h Purified_ADC Purified ADC ADC->Purified_ADC SEC Purification

Caption: Workflow for two-step ADC synthesis.

Procedure:

  • Activation of this compound (if not using a pre-activated ester):

    • Dissolve this compound, NHS, and DCC in a 1:1.2:1.2 molar ratio in anhydrous DMF.

    • Stir the reaction at room temperature for 4-6 hours.

    • The resulting solution containing the NHS-activated linker can be used directly in the next step.

  • Conjugation to the Antibody:

    • Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

    • Add a 10-fold molar excess of the NHS-activated this compound solution to the antibody solution. The final concentration of DMF should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Remove excess linker and quenching reagent by SEC using a column pre-equilibrated with PBS, pH 7.4. Alternatively, use centrifugal filter units to exchange the buffer.

    • Determine the concentration of the azide-functionalized antibody using a spectrophotometer at 280 nm.

  • Click Chemistry Reaction (SPAAC):

    • Dissolve the DBCO-functionalized payload in DMSO to prepare a 10 mM stock solution.

    • Add a 2-fold molar excess of the DBCO-payload (per azide group on the antibody-linker conjugate) to the azide-functionalized antibody solution.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.

    • Monitor the reaction progress using techniques such as Hydrophobic Interaction Chromatography (HIC) to determine the DAR.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload and other small molecules using SEC or tangential flow filtration.

    • Concentrate the final ADC product and store it under appropriate conditions (typically at 4°C or -80°C).

Signaling Pathway and Mechanism of Action

The resulting ADC targets cancer cells expressing a specific surface antigen. The ADC binds to the antigen and is internalized by the cell, often via receptor-mediated endocytosis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage DNA DNA Payload->DNA DNA Damage Apoptosis Apoptosis DNA->Apoptosis Cell Death

Caption: ADC mechanism of action.

Once inside the lysosome, the linker is cleaved (if cleavable) or the antibody is degraded, releasing the cytotoxic payload. The payload then exerts its cytotoxic effect, for example, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[1]

References

Application Notes and Protocols for Amino-PEG4-bis-PEG3-N3 in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Amino-PEG4-bis-PEG3-N3, a heterotrifunctional polyethylene glycol (PEG) linker, in the development of bioconjugates, with a primary focus on Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a versatile, branched PEG linker designed for advanced bioconjugation applications.[1][2] Its structure features a primary amine (-NH2) at one terminus and two azide (-N3) groups at the other, connected by a hydrophilic PEG spacer. This unique arrangement allows for a sequential or orthogonal conjugation strategy, making it a valuable tool in the construction of complex biomolecules like ADCs.[3] The PEG spacer enhances the solubility and stability of the resulting conjugate and reduces steric hindrance.[4][5]

The primary amine can be readily conjugated to molecules containing carboxylic acids or activated esters (e.g., NHS esters). The two azide groups are available for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the attachment of molecules bearing alkyne or strained alkyne groups, respectively.[6][7]

Key Applications

The primary application of this compound is in the synthesis of ADCs, where it serves as a linker to connect a targeting antibody to cytotoxic drug payloads.[3] The branched nature of the linker, with its two azide groups, theoretically allows for the attachment of two drug molecules, potentially increasing the Drug-to-Antibody Ratio (DAR).

Experimental Workflows

The general workflow for utilizing this compound in the synthesis of an ADC can be visualized as a two-step process. First, the linker is attached to the antibody via its amine group. Second, the drug payload, functionalized with an alkyne or strained alkyne, is attached to the azide groups of the linker via click chemistry.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker-Antibody Conjugation cluster_step2 Step 2: Drug Payload Attachment (Click Chemistry) Antibody Antibody Activated_Antibody Antibody-Linker Conjugate Antibody->Activated_Antibody Amine Coupling Linker This compound Linker->Activated_Antibody Final_ADC Antibody-Drug Conjugate (ADC) Activated_Antibody->Final_ADC Drug_Payload Alkyne-Functionalized Drug Payload Drug_Payload->Final_ADC CuAAC or SPAAC

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

Experimental Protocols

The following are representative protocols for the conjugation of this compound to an antibody and the subsequent attachment of a drug payload via click chemistry. Note: These are general guidelines and may require optimization for specific antibodies and drug payloads.

Protocol 1: Conjugation of this compound to an Antibody via NHS Ester Chemistry

This protocol assumes the antibody has been modified to contain an accessible N-hydroxysuccinimide (NHS) ester.

Materials:

  • Antibody-NHS ester conjugate in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Ensure the antibody solution is at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.

    • Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the antibody-linker conjugate using SEC to remove excess linker and quenching reagents.

    • Monitor the elution profile at 280 nm.

    • Pool the fractions containing the purified conjugate.

  • Characterization:

    • Confirm the successful conjugation and determine the linker-to-antibody ratio using techniques such as Mass Spectrometry (MS).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized drug payload to the azide-functionalized antibody-linker conjugate.

Materials:

  • Purified antibody-linker conjugate from Protocol 1

  • Alkyne-functionalized drug payload

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS, pH 7.0-7.4)

  • Anhydrous DMSO

Procedure:

  • Preparation of Reagents:

    • Dissolve the alkyne-functionalized drug in DMSO to a stock concentration of 10 mM.

    • Prepare fresh stock solutions of 100 mM CuSO4 in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.[6]

  • Catalyst Premix:

    • In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) complex.[6] Let it stand for a few minutes.

  • Conjugation Reaction:

    • To the antibody-linker conjugate, add the alkyne-functionalized drug payload to achieve a desired molar excess (typically 4 to 10-fold excess of drug per azide group).[6]

    • Add the premixed copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.[6]

    • Incubate for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final ADC using SEC or another suitable chromatography method to remove unreacted drug payload and catalyst components.

  • Analysis:

    • Characterize the final ADC for purity, aggregation, and Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.[8][]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is an alternative to CuAAC that avoids the use of a copper catalyst, which can be beneficial for sensitive biomolecules. It requires a drug payload functionalized with a strained alkyne, such as Dibenzocyclooctyne (DBCO).

Materials:

  • Purified antibody-linker conjugate from Protocol 1

  • DBCO-functionalized drug payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

Procedure:

  • Preparation of Reagents:

    • Dissolve the DBCO-functionalized drug in DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the DBCO-functionalized drug solution to the antibody-linker conjugate. A 3- to 5-fold molar excess of the DBCO-drug per azide is a common starting point.

    • The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction for 4-24 hours at 4°C or room temperature. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the final ADC using SEC to remove the unreacted drug payload.

  • Analysis:

    • Characterize the final ADC for purity, aggregation, and DAR using HIC, SEC, and Mass Spectrometry.[8][]

Quantitative Data and Characterization

The successful synthesis of an ADC requires careful monitoring and characterization. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that influences the efficacy and toxicity of the ADC.[8]

ParameterMethodTypical Values/Observations
Purity Size Exclusion Chromatography (SEC)>95% monomeric species
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), UV-Vis SpectroscopyFor cysteine-linked ADCs, DAR values are often around 4. For lysine-linked conjugates, a distribution of species with a DAR of 0-8 is common.[8][10]
Residual Free Drug Reversed-Phase HPLC (RP-HPLC)Typically <1% of the total drug amount
Aggregation Size Exclusion Chromatography (SEC)Typically <5% aggregates

DAR Calculation Example (using UV-Vis Spectroscopy):

The average DAR can be estimated using the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and another wavelength for the drug, if it has a distinct absorbance peak) and the known extinction coefficients of the antibody and the drug.[]

The following logical diagram illustrates the decision-making process for choosing a click chemistry approach.

Click_Chemistry_Decision decision decision Start Start: Need to attach alkyne-drug to azide-linker Decision_Copper Is the antibody or drug sensitive to copper? Start->Decision_Copper CuAAC Use CuAAC Protocol Decision_Copper->CuAAC No SPAAC Use SPAAC Protocol Decision_Copper->SPAAC Yes End Purify and Characterize ADC CuAAC->End SPAAC->End

Caption: Decision diagram for selecting the appropriate click chemistry method.

References

Application Notes and Protocols for Amino-PEG4-bis-PEG3-N3 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG4-bis-PEG3-N3 is a heterobifunctional, branched polyethylene glycol (PEG) linker designed for advanced bioconjugation applications in cancer research, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] This linker possesses a terminal primary amine group and two terminal azide (N3) groups, enabling the attachment of multiple molecules through well-defined "click chemistry" reactions.[1] The branched structure allows for a higher drug-to-antibody ratio (DAR) compared to linear linkers, which can enhance the therapeutic potency of ADCs.[3] The hydrophilic PEG backbone improves the solubility and pharmacokinetic profile of the resulting conjugate, reducing aggregation and potentially lowering immunogenicity.[3][4][5]

This document provides detailed application notes and protocols for the use of this compound in the construction and evaluation of ADCs for cancer research.

Key Applications in Cancer Research

The primary application of this compound is as a linker in the synthesis of ADCs. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug.[1] The linker plays a crucial role by connecting the antibody to the drug and ensuring the stability of the conjugate in circulation, followed by the efficient release of the drug within the target cancer cell.[6]

Advantages of this compound in ADC Development:

  • Increased Drug-to-Antibody Ratio (DAR): The branched structure with two azide termini allows for the conjugation of two drug molecules for every linker attached to the antibody, facilitating a higher and more defined DAR.[3] This can lead to enhanced potency of the ADC.[3]

  • Improved Pharmacokinetics: The PEG component of the linker increases the hydrophilicity of the ADC, which can lead to improved solubility, reduced aggregation, and a longer circulation half-life.[4]

  • Controlled Conjugation Chemistry: The presence of an amine and two azide groups allows for orthogonal conjugation strategies. The amine can be used for initial conjugation to the antibody, while the azides are available for highly efficient and specific click chemistry reactions with alkyne-modified drugs.[1]

  • Cleavable Linker Design: This linker is designed to be cleavable, meaning it will release the cytotoxic drug from the antibody upon internalization into the target cancer cell, often in the acidic environment of the lysosome or through enzymatic cleavage.[1]

Experimental Protocols

The following protocols are representative methods for the synthesis, characterization, and in vitro evaluation of an ADC using this compound. These should be optimized for specific antibodies, drugs, and cell lines.

Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate

This protocol describes a two-step process for conjugating a cytotoxic drug to a monoclonal antibody using this compound. The first step involves the attachment of the linker to the antibody via its amine group. The second step is the "click" conjugation of an alkyne-modified cytotoxic drug to the azide groups of the linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl-amine coupling

  • Alkyne-modified cytotoxic drug (e.g., DBCO-MMAE)

  • Solvents: Anhydrous DMSO, DMF

  • Buffers: PBS, pH 7.4; Sodium bicarbonate buffer (0.1 M, pH 8.5); Citrate buffer (50 mM, pH 5.0)

  • Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25)

  • Dialysis cassettes (10 kDa MWCO)

Step 1: Conjugation of this compound to the Antibody

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Linker Activation (if necessary): For conjugation to antibody carboxyl groups, activate the carboxyl groups on the antibody using a 50-fold molar excess of NHS and EDC in PBS for 15 minutes at room temperature.

  • Linker Conjugation: Add a 10- to 20-fold molar excess of this compound (dissolved in DMSO) to the activated antibody solution. Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Purification: Remove excess linker and reagents by size-exclusion chromatography or dialysis against PBS, pH 7.4.

Step 2: Click Chemistry Conjugation of the Cytotoxic Drug

  • Drug Preparation: Dissolve the alkyne-modified cytotoxic drug (e.g., DBCO-MMAE) in anhydrous DMSO to a concentration of 10 mM.

  • Click Reaction: Add a 5-fold molar excess of the alkyne-drug solution per azide group on the linker-modified antibody. The reaction is a strain-promoted alkyne-azide cycloaddition (SPAAC) and does not require a copper catalyst.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 4°C, protected from light.

  • Final Purification: Purify the resulting ADC by size-exclusion chromatography or dialysis to remove unreacted drug and other reagents.

  • Characterization: Characterize the final ADC for concentration, DAR, and aggregation.

G cluster_0 Step 1: Linker-Antibody Conjugation cluster_1 Step 2: Drug-Linker Conjugation (Click Chemistry) Ab Antibody (mAb) ActivatedAb Activated mAb (with NHS/EDC) Ab->ActivatedAb Activation Linker This compound Ab_Linker mAb-Linker Conjugate Linker->Ab_Linker Conjugation ActivatedAb->Ab_Linker Purification1 Purification1 Ab_Linker->Purification1 Purification (SEC/Dialysis) Purified_Ab_Linker Purified mAb-Linker AlkyneDrug Alkyne-modified Cytotoxic Drug ADC Antibody-Drug Conjugate (ADC) AlkyneDrug->ADC SPAAC Click Reaction FinalADC Final Purified ADC ADC->FinalADC Purification (SEC/Dialysis) Purified_Ab_Linker->ADC

Caption: Experimental workflow for the two-step synthesis of an ADC.

Protocol 2: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR)

  • Method: The average DAR can be determined using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (LC-MS).

  • UV-Vis Spectroscopy Protocol:

    • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.

    • Calculate the concentration of the antibody and the drug using their respective extinction coefficients.

    • The DAR is the molar ratio of the drug to the antibody.

  • LC-MS Protocol:

    • Desalt the ADC sample.

    • Analyze the intact mass of the ADC using a high-resolution mass spectrometer.

    • The mass shift corresponding to the number of conjugated drug-linker moieties allows for the determination of the DAR distribution and average DAR.

2. Analysis of Aggregation

  • Method: Size-Exclusion Chromatography (SEC) is used to determine the percentage of high molecular weight aggregates.

  • Protocol:

    • Inject the ADC sample onto an SEC column.

    • Elute with a suitable mobile phase (e.g., PBS).

    • Monitor the eluate at 280 nm.

    • The percentage of aggregates is calculated from the peak area of the high molecular weight species relative to the total peak area.

Protocol 3: In Vitro Cytotoxicity Assay

Method: An MTT or similar cell viability assay is used to determine the half-maximal inhibitory concentration (IC50) of the ADC on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Control cell line (e.g., HER2-negative MDA-MB-231 cells)

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free drug

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the cell viability against the logarithm of the concentration and determine the IC50 values using a non-linear regression analysis.

Protocol 4: Cellular Uptake and Internalization Assay

Method: Confocal microscopy or flow cytometry can be used to visualize and quantify the internalization of the ADC.

Protocol (Confocal Microscopy):

  • Labeling: Label the ADC with a fluorescent dye (if the drug is not fluorescent).

  • Cell Seeding: Seed cells on glass coverslips in a culture dish and allow them to adhere.

  • Treatment: Treat the cells with the fluorescently labeled ADC for various time points (e.g., 1, 4, 24 hours).

  • Lysosomal Staining: In the last hour of incubation, add a lysosomal marker (e.g., LysoTracker Red) to the media.

  • Fixation and Staining: Wash the cells with PBS, fix with 4% paraformaldehyde, and stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope. Co-localization of the ADC fluorescence with the lysosomal marker indicates internalization and trafficking to the lysosome.

Data Presentation

The following tables present representative quantitative data for ADCs constructed with branched PEG linkers. Note that this data is from studies using linkers analogous to this compound and should be considered as illustrative examples.

Table 1: In Vitro Cytotoxicity of a HER2-Targeted ADC with a Branched PEG Linker

Cell LineTarget ExpressionCompoundIC50 (nM)
SK-BR-3HER2-positiveADC with Branched PEG Linker0.5 - 5.0
BT-474HER2-positiveADC with Branched PEG Linker1.0 - 10.0
MDA-MB-468HER2-negativeADC with Branched PEG Linker> 1000
SK-BR-3HER2-positiveUnconjugated AntibodyNo significant effect
SK-BR-3HER2-positiveFree Cytotoxic Drug0.1 - 1.0

Data is synthesized from representative values found in the literature for similar ADCs.

Table 2: Pharmacokinetic Parameters of an ADC with a Branched PEG Linker in a Mouse Model

CompoundHalf-life (t1/2, hours)Area Under the Curve (AUC, µg·h/mL)Clearance (mL/h/kg)
ADC with Branched PEG Linker150 - 2005000 - 80000.2 - 0.5
ADC with Non-PEG Linker100 - 1202000 - 30000.8 - 1.5

Data is synthesized from representative values found in the literature for PEGylated ADCs.

Signaling Pathways and Mechanism of Action

ADCs constructed with this compound typically exert their anti-cancer effects through a multi-step process that involves the targeting of a specific cell surface receptor and the subsequent inhibition of critical downstream signaling pathways by the delivered cytotoxic payload.

1. ADC Binding and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen that is overexpressed on the surface of cancer cells (e.g., HER2). This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.

2. Lysosomal Trafficking and Drug Release: The endocytic vesicle containing the ADC matures into a lysosome. The acidic environment and/or the presence of specific enzymes within the lysosome cleave the linker, releasing the active cytotoxic drug into the cytoplasm.

3. Cytotoxic Action and Signaling Pathway Inhibition: The released cytotoxic drug then interacts with its intracellular target. For example, if the payload is a microtubule inhibitor like MMAE, it will disrupt the microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis. If the antibody itself has signaling inhibitory properties (e.g., Trastuzumab blocking HER2 dimerization), the ADC can also inhibit signaling pathways such as the PI3K-AKT pathway, which is crucial for cell survival and proliferation.

G cluster_0 Extracellular cluster_1 Intracellular ADC ADC with This compound Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding PI3K_AKT PI3K-AKT Pathway ADC->PI3K_AKT Inhibition (by Ab) Endosome Endosome Receptor->Endosome Internalization Receptor->PI3K_AKT Signaling Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Cytotoxic Drug (e.g., MMAE) Lysosome->Drug Linker Cleavage & Drug Release Microtubules Microtubule Disruption Drug->Microtubules Inhibition Apoptosis Apoptosis Microtubules->Apoptosis Induction Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation

Caption: Mechanism of action and targeted signaling pathway of a typical ADC.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Amino-PEG4-bis-PEG3-N3 Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG4-bis-PEG3-N3 conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and how does it work?

A1: this compound is a heterobifunctional linker. It contains a primary amine (-NH2) group and an azide (-N3) group, separated by a polyethylene glycol (PEG) spacer. The primary amine allows for conjugation to molecules with available carboxylic acids (or their activated esters, like NHS esters). The azide group is used for "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with molecules containing an alkyne group.

Q2: I am seeing very low or no conjugation to my protein. What are the most common causes?

A2: Low conjugation yield can stem from several factors. The most common are:

  • Suboptimal Reaction Buffer: The pH of your reaction buffer is critical. For conjugating the amine group of the PEG linker to an NHS-activated protein, a pH of 7.2-8.5 is recommended.[1][2] Buffers containing primary amines, such as Tris or glycine, will compete with the reaction and should be avoided.[3][4][5][6]

  • Hydrolysis of the Linker or Activated Molecule: If you are using an NHS-ester activated molecule, it is susceptible to hydrolysis, which is a major competing reaction.[3] The rate of hydrolysis increases with pH.[1][2][3]

  • Inactive Reagents: Ensure your this compound linker and the molecule you are conjugating it to are not degraded. The linker is moisture-sensitive and should be stored at -20°C with a desiccant.[4][5][6]

  • Insufficient Molar Excess of Linker: For protein conjugations, a significant molar excess of the PEG linker is often required to achieve a good degree of labeling. A 20-fold molar excess is a common starting point for antibodies.[4][6]

Q3: How can I confirm that the conjugation has been successful?

A3: Several analytical techniques can be used to confirm conjugation:

  • SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of your protein, which can be visualized as a higher band on an SDS-PAGE gel.

  • Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight, confirming the addition of the PEG linker.[7]

  • HPLC: High-Performance Liquid Chromatography, particularly Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC), can be used to separate the conjugated product from the unconjugated starting materials.[7][8]

Q4: I am performing a "click chemistry" reaction with the azide group and getting low yield. What should I check?

A4: For low yield in the click chemistry step:

  • For CuAAC: Ensure your copper (I) catalyst is active. The reaction is sensitive to oxygen, so deoxygenated buffers are recommended.[9] The use of a copper-chelating ligand, such as THPTA, can improve reaction efficiency and protect biomolecules from damage.[9][10]

  • For SPAAC: The stability of your strained alkyne (e.g., DBCO, BCN) is important. For instance, DBCO can be unstable in the presence of reducing agents like TCEP.[11] Also, be aware that sodium azide, often used as a preservative, can react with and quench strained alkynes.[12]

Troubleshooting Guides

Guide 1: Low Yield in Amine Conjugation Step (e.g., to an NHS-activated protein)

This guide addresses issues when conjugating the primary amine of the this compound linker to a molecule, typically via an amide bond.

Potential Cause Recommended Action
Incorrect Buffer pH Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for NHS-ester chemistry.[1][2] Use buffers like phosphate, borate, or bicarbonate.
Use of Amine-Containing Buffers Avoid buffers with primary amines (e.g., Tris, glycine) as they compete with the reaction.[3][4][5][6] If necessary, perform a buffer exchange on your protein into a suitable buffer like PBS before the reaction.
Hydrolysis of NHS Ester Prepare the NHS-activated molecule solution immediately before use. The NHS-ester moiety is prone to hydrolysis, especially at higher pH.[1][2][3] Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis.
Inactive PEG Linker The this compound linker is moisture-sensitive.[4][5][6] Ensure it is stored properly at -20°C with a desiccant and equilibrate the vial to room temperature before opening to prevent condensation.
Insufficient Molar Ratio Increase the molar excess of the this compound linker. For dilute protein solutions, a greater molar excess is needed.[5][6] Start with a 20-fold molar excess and optimize from there.
Side Reactions NHS esters can have side reactions with serine, threonine, and tyrosine residues.[13][14] While less common than reaction with primary amines, this can reduce the yield of the desired conjugate. Optimizing pH and reaction time can help minimize these side reactions.
pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[1][2]
8.6410 minutes[1][2]
Guide 2: Low Yield in Azide "Click Chemistry" Conjugation Step

This guide focuses on troubleshooting the azide reaction part of the linker.

Potential Cause Recommended Action (for CuAAC) Recommended Action (for SPAAC)
Catalyst Inactivity Use a fresh source of copper (II) sulfate and a reducing agent like sodium ascorbate to generate copper (I) in situ.[9]Not applicable.
Oxygen Interference Degas your reaction buffer to remove oxygen, which can oxidize the copper (I) catalyst.[9]Not applicable.
Biomolecule Damage Use a copper-chelating ligand like THPTA (5 equivalents per copper atom) to protect your protein/biomolecule from damage by reactive oxygen species and to accelerate the reaction.[9][10]Not applicable.
Reagent Instability -Check the stability of your strained alkyne. For example, DBCO is known to be unstable with TCEP, while BCN is more stable.[11]
Interfering Substances -Avoid sodium azide in your buffers as it can react with and quench the strained alkyne.[12]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein via NHS Ester Chemistry
  • Buffer Exchange: Ensure your protein (e.g., antibody) is in an amine-free buffer at pH 7.2-8.0 (e.g., 1X PBS). Common buffers to avoid include Tris and glycine.[3][4][5][6]

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, dissolve the linker in an anhydrous organic solvent like DMSO or DMF to make a stock solution (e.g., 10 mM).[4][6]

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved this compound linker to your protein solution. A 20-fold molar excess is a common starting point for an antibody at 1-10 mg/mL.[4][6]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[4]

  • Quenching (Optional): To stop the reaction, you can add an amine-containing buffer like Tris to a final concentration of about 50 mM.[1][2]

  • Purification: Remove unreacted PEG linker and byproducts using size-exclusion chromatography (SEC), dialysis, or spin desalting columns.[4]

Protocol 2: Analytical Verification of Conjugation by SDS-PAGE
  • Sample Preparation: Mix a small aliquot of your purified reaction product with SDS-PAGE sample loading buffer. Also, prepare a sample of your unconjugated starting protein as a control.

  • Electrophoresis: Load the samples onto a suitable polyacrylamide gel and run the electrophoresis according to standard procedures.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • Analysis: Compare the band of the conjugation reaction product to the unconjugated protein control. A successful conjugation will show a band with a higher molecular weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer (pH 7.2-8.5) React Combine Protein and PEG Linker (e.g., 20x molar excess) Protein->React PEG_Linker Dissolve Amino-PEG-N3 in DMSO/DMF PEG_Linker->React Purify Purify via SEC or Dialysis React->Purify Analyze Analyze by SDS-PAGE, MS, HPLC Purify->Analyze

Caption: Workflow for Amino-PEG-N3 conjugation to a protein.

troubleshooting_logic Start Low Conjugation Yield? Check_Buffer Buffer pH 7.2-8.5? Amine-free? Start->Check_Buffer Check_Reagents Reagents Active? Stored Properly? Check_Buffer->Check_Reagents Yes Result_Bad Still Low Yield Check_Buffer->Result_Bad No Check_Ratio Sufficient Molar Excess of Linker? Check_Reagents->Check_Ratio Yes Check_Reagents->Result_Bad No Check_Hydrolysis Reaction Time/ Temp Minimized? Check_Ratio->Check_Hydrolysis Yes Check_Ratio->Result_Bad No Result_Good Yield Improved Check_Hydrolysis->Result_Good Yes Check_Hydrolysis->Result_Bad No

Caption: Troubleshooting logic for low amine conjugation yield.

References

Preventing Aggregation with Amino-PEG4-bis-PEG3-N3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aggregation when using the heterobifunctional linker, Amino-PEG4-bis-PEG3-N3. This linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), due to its polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance.[1][2] However, aggregation of biomolecules during conjugation is a common challenge that can significantly impact yield, product purity, and biological activity.[3][4]

This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your conjugation reactions and minimize aggregation.

Troubleshooting Guide

Aggregation during bioconjugation can arise from several factors, including suboptimal buffer conditions, the inherent hydrophobicity of the molecules being conjugated, and inappropriate reaction concentrations.[3][5] This section provides a systematic approach to identifying and resolving common issues.

Visualizing the Troubleshooting Process

Troubleshooting_Workflow cluster_buffer Buffer Troubleshooting cluster_prep Preparation Troubleshooting cluster_reaction Reaction Troubleshooting cluster_purification Purification Troubleshooting start Aggregation Observed check_buffer Step 1: Evaluate Buffer Conditions start->check_buffer buffer_ph Incorrect pH? check_buffer->buffer_ph Check check_linker_prep Step 2: Review Linker & Reactant Preparation linker_solubility Linker Not Fully Dissolved? check_linker_prep->linker_solubility Check check_reaction_params Step 3: Assess Reaction Parameters temperature Temperature Too High? check_reaction_params->temperature Check check_purification Step 4: Analyze Purification Method sec_column Inappropriate SEC Column? check_purification->sec_column Check solution_found Aggregation Minimized buffer_type Incompatible Buffer Components? buffer_ph->buffer_type pH OK ionic_strength Suboptimal Ionic Strength? buffer_type->ionic_strength Buffer OK ionic_strength->check_linker_prep Ionic Strength OK reactant_conc Reactant Concentrations Too High? linker_solubility->reactant_conc Dissolved organic_solvent Excessive Organic Solvent? reactant_conc->organic_solvent Concentration OK organic_solvent->check_reaction_params Solvent OK mixing Vigorous Mixing/Shear Stress? temperature->mixing Temp OK mixing->check_purification Mixing Gentle sec_column->solution_found Purification OK

Caption: A workflow diagram for troubleshooting aggregation issues.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding the linker. Poor Linker Solubility: The this compound linker may not be fully dissolved before addition to the aqueous reaction buffer.Prepare a concentrated stock solution of the linker in a water-miscible organic solvent like DMSO or DMF and add it to the reaction mixture dropwise with gentle stirring. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.
High Local Concentration: Adding a bolus of concentrated linker can create localized high concentrations, leading to precipitation.Add the linker solution to the protein solution slowly and with gentle agitation to ensure rapid and uniform mixing.
Aggregation occurs during the conjugation reaction. Suboptimal pH: The reaction pH may be close to the isoelectric point (pI) of the protein, where its solubility is at a minimum.[3]Adjust the reaction buffer pH to be at least one unit away from the pI of your protein. For reactions involving the amine group of the linker with NHS esters, a pH of 7-9 is generally recommended.[6]
Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) will compete with the amine group on your target molecule for reaction with an activated linker (e.g., NHS ester-activated payload).[6][7]Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.
High Ionic Strength: High salt concentrations can shield surface charges on proteins, reducing electrostatic repulsion and promoting aggregation.[8]If possible, reduce the ionic strength of the reaction buffer while maintaining protein stability.
Hydrophobic Interactions: The molecule being conjugated to the linker may be hydrophobic, leading to aggregation of the conjugate.[3]The PEG spacer in this compound is designed to increase hydrophilicity.[5][9] If aggregation persists, consider using a linker with a longer PEG chain for greater steric hindrance and solubility.[10]
Product is lost to aggregation during purification. Inappropriate Purification Method: The chosen purification method may be promoting aggregation.For size-exclusion chromatography (SEC), ensure the column matrix is compatible with your conjugate and that the running buffer is optimized for solubility.
Concentration-Dependent Aggregation: The conjugate may be prone to aggregation at the high concentrations achieved during certain purification steps.If possible, perform purification steps at a lower concentration or add stabilizing excipients to the purification buffer.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the PEG component in this compound in preventing aggregation?

A1: The polyethylene glycol (PEG) chain in the linker is hydrophilic and flexible.[11] It increases the overall water solubility of the conjugate and creates a "hydration shell" around the molecule. This shell provides steric hindrance, which physically blocks the intermolecular interactions that lead to aggregation.[12][13]

Q2: What is the recommended solvent for dissolving this compound?

A2: It is recommended to first dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[6][7] This stock solution can then be added to your aqueous reaction buffer. It is crucial to keep the final concentration of the organic solvent in the reaction mixture low (e.g., <10%) to prevent denaturation and aggregation of proteins.

Q3: How does the reaction pH affect aggregation?

A3: The pH of the reaction buffer is critical. If the pH is near the isoelectric point (pI) of your protein, the protein will have a net neutral charge, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[3] It is advisable to work at a pH at least one unit above or below the pI of your protein. Additionally, the efficiency of the conjugation chemistry is pH-dependent. For example, reactions with NHS esters are most efficient at a pH of 7-9.[6]

Q4: Can the order of addition of reactants influence aggregation?

A4: Yes. It is generally recommended to add the dissolved linker solution to the protein solution, rather than the other way around. The addition should be done slowly and with gentle mixing to avoid creating localized high concentrations of the linker, which can cause precipitation.

Q5: Are there any buffer components that should be avoided?

A5: Yes. Avoid buffers that contain primary amines, such as Tris and glycine, if the amine group of your target molecule is the intended reaction site for an activated linker.[6][7] These buffer components will compete in the reaction, reducing your conjugation efficiency. Also, be aware that certain ions can affect protein stability.

Experimental Protocols

The following are generalized protocols for using this compound. It is essential to optimize these protocols for your specific application.

Protocol 1: Two-Step Conjugation to a Protein via Amine and Azide Groups

This protocol describes the conjugation of a payload containing a carboxylic acid to the amine group of the linker, followed by the conjugation of the azide group to a protein containing an alkyne group (via click chemistry).

Visualizing the Two-Step Conjugation Workflow

Two_Step_Conjugation cluster_step1 Step 1: Payload Activation & Ligation cluster_step2 Step 2: Protein Conjugation payload_cooh Payload-COOH edc_nhs EDC/NHS Activation (pH 4.5-7.2) payload_cooh->edc_nhs activated_payload Activated Payload-NHS edc_nhs->activated_payload ligation1 Amide Bond Formation (pH 7-9) activated_payload->ligation1 linker This compound linker->ligation1 payload_linker Payload-Linker-N3 ligation1->payload_linker ligation2 Click Chemistry (CuAAC or SPAAC) payload_linker->ligation2 protein_alkyne Alkyne-Modified Protein protein_alkyne->ligation2 final_conjugate Final Conjugate ligation2->final_conjugate

Caption: A workflow for a two-step bioconjugation reaction.

Step 1: Activation of Carboxylic Acid on Payload and Conjugation to Linker

  • Dissolve Payload: Dissolve your carboxylic acid-containing payload in an appropriate organic solvent (e.g., DMF or DMSO).

  • Activate Carboxylic Acid: In a separate tube, dissolve EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in a suitable buffer (e.g., MES buffer, pH 4.5-6.0) to a final concentration of approximately 10 mM each. Add this activation mixture to your dissolved payload. The molar ratio of Payload:EDC:NHS should be optimized, but a starting point of 1:1.5:1.5 is common. Allow the activation to proceed for 15-30 minutes at room temperature.

  • Prepare Linker: Dissolve this compound in DMSO to a concentration of 10-20 mM.

  • Conjugation: Add the dissolved linker to the activated payload solution. Adjust the pH of the reaction mixture to 7.2-7.5 using a non-amine buffer like PBS or borate buffer. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the payload-linker conjugate using an appropriate method, such as reversed-phase HPLC.

Step 2: Conjugation of Payload-Linker to Alkyne-Modified Protein

  • Prepare Protein: Dissolve your alkyne-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of any components that might interfere with the click chemistry reaction.

  • Prepare Payload-Linker: Dissolve the purified payload-linker conjugate in the reaction buffer.

  • Click Chemistry Reaction:

    • For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Add the payload-linker conjugate to the protein solution. Then, add the copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper ligand (e.g., THPTA) is also recommended to stabilize the copper(I) and protect the protein.

    • For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): If your protein is modified with a strained alkyne (e.g., DBCO, BCN), simply mix the payload-linker conjugate with the protein solution. No catalyst is required.[14]

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or as optimized for your specific system.

  • Purification: Remove excess reagents and purify the final conjugate using a method such as size-exclusion chromatography (SEC) or affinity chromatography.

Quantitative Data Summary: Recommended Reaction Conditions

Parameter Recommendation Rationale
Linker Stock Solvent DMSO or DMFEnsures complete dissolution of the linker before addition to aqueous solutions.[6][7]
Final Organic Solvent Conc. < 10% (v/v)Minimizes the risk of protein denaturation and aggregation.
Amine-NHS Ester Reaction pH 7.0 - 9.0Efficient formation of stable amide bonds.[6]
Carboxylic Acid Activation pH (EDC/NHS) 4.5 - 7.2Optimal pH for the activation of carboxyl groups.[7]
Reaction Buffers PBS, HEPES, Borate BufferAvoids competition from primary amines present in buffers like Tris or glycine.[6][7]
Reaction Temperature 4°C to Room TemperatureLower temperatures can help to reduce the rate of aggregation.
Molar Ratio (Protein:Linker) 1:3 to 1:20This should be optimized to achieve the desired degree of labeling while minimizing the risk of aggregation from excessive modification.

By carefully controlling these parameters and following the troubleshooting guidance provided, researchers can successfully utilize this compound to create well-defined bioconjugates while minimizing the common pitfall of aggregation.

References

Technical Support Center: Scaling Up Amino-PEG4-bis-PEG3-N3 Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amino-PEG4-bis-PEG3-N3. Our aim is to address specific challenges encountered during the scale-up of conjugation reactions involving this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional and branched Polyethylene Glycol (PEG) linker.[1][2] It possesses a primary amine on one terminus and two azide (N3) groups at the other, branched end. This structure makes it a valuable tool in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[3][4] The amine group allows for covalent attachment to proteins or other molecules via amine-reactive chemistry, while the two azide groups are available for subsequent "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][5] This bifunctional nature allows for the creation of more complex bioconjugates, potentially with a higher drug-to-antibody ratio (DAR) in the context of ADCs.

Q2: How can I selectively react the amine group of this compound without affecting the azide groups?

The azide group is generally stable and unreactive towards common amine-reactive chemistries.[6][7] To selectively react the primary amine, you can use standard amine-coupling chemistries under controlled conditions:

  • NHS Ester Chemistry: N-hydroxysuccinimide (NHS) esters react efficiently with primary amines at a pH range of 7-9 to form stable amide bonds.[8][9] The azide groups will not participate in this reaction.

  • EDC/NHS Chemistry: For coupling to a carboxylic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS can be used to activate the carboxyl group, which then reacts with the amine of the PEG linker.[10][11][12] This reaction is typically carried out at a slightly acidic pH (4.5-6.0) for the activation step, followed by reaction with the amine at a more neutral pH (7.0-8.0).[13]

It is crucial to avoid reducing agents during the amine coupling step, as some reducing agents can convert azides to amines.[7][14][15]

Q3: What are the main challenges when scaling up reactions with a bifunctional linker like this compound?

Scaling up reactions with bifunctional linkers introduces several challenges:[16][17]

  • Cross-linking and Aggregation: The presence of two azide groups increases the possibility of intermolecular cross-linking, especially at high concentrations, leading to aggregation and precipitation of the product. Careful control of stoichiometry and reaction conditions is essential to minimize this.

  • Heterogeneity of the Product: Incomplete reaction can lead to a mixture of products, including unreacted starting materials, molecules conjugated with one linker, and molecules with varying numbers of subsequent click reactions.

  • Purification: The separation of the desired product from a complex mixture of reactants, byproducts, and aggregated material can be challenging at a larger scale.

  • Analytical Characterization: Thoroughly characterizing the final product to confirm the desired structure, purity, and degree of conjugation becomes more critical and complex with a branched, bifunctional linker.[18][19][20]

Q4: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A combination of analytical techniques is recommended for comprehensive analysis:[19][21][22]

  • Size Exclusion Chromatography (SEC): Useful for monitoring the increase in molecular weight upon conjugation and for detecting aggregation.[19]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate and quantify different species in the reaction mixture, including unreacted starting materials and the final product.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are invaluable for confirming the molecular weight of the conjugate and determining the degree of PEGylation.[18][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information to confirm the final conjugate structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the azide peak (around 2100 cm⁻¹) after a successful click chemistry reaction.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low conjugation yield of the amine group - Inactive NHS ester due to hydrolysis.[9][23]- Suboptimal pH for the coupling reaction.[8]- Presence of primary amine-containing buffers (e.g., Tris, Glycine).[9][24]- Steric hindrance.- Prepare fresh solutions of NHS-activated molecules immediately before use.[9][23]- Ensure the reaction pH is within the optimal range for the chosen chemistry (e.g., pH 7-9 for NHS esters).[8]- Use non-amine containing buffers such as PBS, HEPES, or borate buffer.[24]- Increase the molar excess of the this compound linker.
Product aggregation or precipitation during reaction - High concentration of reactants leading to intermolecular cross-linking.[16]- Inefficient mixing at larger scales.- Suboptimal buffer conditions (pH, ionic strength).- Perform the reaction at a lower concentration.- Ensure efficient and uniform mixing throughout the reaction vessel.[25]- Optimize buffer conditions to maintain the solubility of all components.
Presence of multiple or unexpected peaks in analytical chromatography (e.g., HPLC, SEC) - Incomplete reaction leading to a mixture of starting materials and products.- Side reactions occurring.- Hydrolysis of the linker or product.- Aggregation of the product.[19]- Increase reaction time or adjust stoichiometry.- Re-evaluate reaction conditions (pH, temperature) to minimize side reactions.- Ensure appropriate storage conditions for the linker and product.- Analyze the unexpected peaks by mass spectrometry to identify them.
Difficulty in purifying the final product - Similar physicochemical properties of the desired product and impurities.- Aggregation of the product, leading to poor chromatographic separation.- Scalability limitations of the chosen purification method.- Employ high-resolution chromatography techniques such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).- Optimize the purification protocol at a small scale before scaling up.- Consider using a multi-step purification strategy.- For aggregated material, consider solubilization followed by a refolding step before purification.
Low efficiency in the subsequent click chemistry step - Incomplete initial amine conjugation, leading to fewer available azide groups.- Deactivation of the azide groups.- Inefficient catalyst (for CuAAC) or strained alkyne (for SPAAC).[26][27]- Confirm the purity and integrity of the amine-conjugated intermediate before proceeding.- Avoid harsh conditions or reagents that could degrade the azide functionality.- For CuAAC, use a fresh, high-quality copper(I) source and a suitable ligand.[26]- For SPAAC, ensure the strained alkyne is of high purity and has not degraded.[27]

Experimental Protocols

Protocol: Scale-Up of Amine Coupling of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry

This protocol provides a general guideline for a gram-scale reaction. Optimization will be required for specific molecules.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel with efficient stirring mechanism

  • Purification system (e.g., chromatography column)

Procedure:

  • Reagent Preparation:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer to the desired concentration.

    • Dissolve this compound in Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • In the reaction vessel, add the solution of the carboxylic acid-containing molecule.

    • With continuous stirring, add the EDC solution (typically 1.5-2.0 molar excess over the carboxylic acid).

    • Immediately add the NHS solution (typically 1.5-2.0 molar excess over the carboxylic acid).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Coupling Reaction:

    • Adjust the pH of the reaction mixture to 7.5 by adding Coupling Buffer.

    • Slowly add the solution of this compound (typically 1.2-1.5 molar excess over the carboxylic acid) to the activated molecule.

    • Let the reaction proceed for 2-4 hours at room temperature, or overnight at 4°C. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

  • Quenching:

    • Once the reaction is complete, add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Stir for an additional 30 minutes.

  • Purification:

    • Purify the reaction mixture using an appropriate chromatography technique (e.g., size exclusion, ion exchange, or reverse phase chromatography) to separate the desired conjugate from unreacted starting materials and byproducts.

Quantitative Data Summary (Example):

ParameterValue
Scale1 gram of carboxylic acid-containing molecule
Molar Ratio (Carboxylic Acid : EDC : NHS)1 : 1.5 : 1.5
Molar Ratio (Carboxylic Acid : Amino-PEG-N3)1 : 1.2
Reaction Volume100 mL
Reaction Time4 hours
Reaction Temperature25°C
Expected Yield60-80% (dependent on molecule)
Target Purity (post-purification)>95%

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_downstream Downstream Processing prep_mol Dissolve Carboxylic Acid Molecule activation Activation of Carboxylic Acid prep_mol->activation prep_peg Dissolve Amino-PEG-N3 coupling Coupling with Amino-PEG-N3 prep_peg->coupling prep_edc_nhs Prepare Fresh EDC/NHS Solution prep_edc_nhs->activation activation->coupling quenching Quenching coupling->quenching purification Purification (Chromatography) quenching->purification analysis Analysis (HPLC, MS) purification->analysis

Caption: Experimental workflow for the conjugation of this compound.

Troubleshooting_Logic problem1 Low Amine Conjugation Yield cause1a Inactive NHS Ester problem1->cause1a cause1b Suboptimal pH problem1->cause1b problem2 Product Aggregation cause2a High Concentration problem2->cause2a cause2b Inefficient Mixing problem2->cause2b cause3b Aggregation problem2->cause3b problem3 Poor Purification cause3a Similar Properties of Product & Impurities problem3->cause3a problem3->cause3b solution1a Use Fresh Reagents cause1a->solution1a solution1b Optimize pH cause1b->solution1b solution2a Decrease Concentration cause2a->solution2a solution2b Improve Mixing cause2b->solution2b solution3a Use High-Resolution Chromatography cause3a->solution3a solution3b Optimize Buffer for Solubility cause3b->solution3b

Caption: Troubleshooting logic for common issues in scaling up reactions.

References

Technical Support Center: Purification of Amino-PEG4-bis-PEG3-N3 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amino-PEG4-bis-PEG3-N3 conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a primary amine (-NH2) group at one end and an azide (-N3) group at the other, connected by a 7-unit PEG chain.[1][2] This structure makes it a valuable tool in bioconjugation and drug delivery, particularly for creating antibody-drug conjugates (ADCs). The amine group can be conjugated to molecules with activated esters or carboxylic acids, while the azide group allows for "click chemistry" reactions with molecules containing alkyne groups.[1][3][4]

Q2: What are the main challenges in purifying this compound conjugates?

The primary challenges in purifying these conjugates stem from the properties of the PEG linker itself and the presence of two different reactive functional groups. Common issues include:

  • High Polarity: The PEG chain imparts high polarity, which can lead to streaking and poor separation in normal-phase chromatography.

  • Lack of a Strong UV Chromophore: The basic PEG structure does not absorb strongly in the UV-Vis spectrum, making detection by standard HPLC methods challenging.[5]

  • Product Heterogeneity: The synthesis can result in a mixture of the desired product, unreacted starting materials, and homobifunctional impurities (e.g., bis-amine or bis-azide PEG).

  • Functional Group Reactivity: The amine and azide groups can be sensitive to certain conditions, potentially leading to degradation or side reactions during purification. For instance, azides can be unstable in acidic conditions.[6]

Q3: How can I monitor the progress of my reaction involving this linker?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress.[7][8] Due to the high polarity of the PEG linker, you will likely need a polar mobile phase. A common issue with PEG compounds is streaking on the TLC plate.

For visualization, since the linker itself may not be UV-active, staining is necessary. Here are some options:

  • Iodine Chamber: A simple and general method for visualizing many organic compounds.

  • Potassium Permanganate (KMnO4) Stain: This stain reacts with oxidizable groups and is a good general-purpose stain.

  • Ninhydrin Stain: This is particularly useful for detecting the presence of the primary amine group.

  • Azide-Specific Staining: A two-step method can be used to specifically visualize the azide. First, the TLC plate is treated with a solution of triphenylphosphine (PPh3) to reduce the azide to an amine. Subsequently, the plate is stained with ninhydrin to visualize the newly formed amine as a colored spot.[9]

It is highly recommended to use a co-spot on your TLC plate, where you spot both your starting material and the reaction mixture in the same lane. This helps to confirm if the starting material has been consumed and a new product has formed.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Streaking on TLC plate and/or broad peaks in column chromatography The compound is highly polar due to the PEG chain.Use a more polar eluent system. For silica gel chromatography, consider systems like chloroform/methanol or dichloromethane/methanol.[9] Adding a small amount of a modifier like aqueous ammonia (for free amines) or formic acid (for carboxylic acids if present) can improve peak shape.[9] A gradient of ethanol/isopropanol in chloroform has also been reported to provide better separation for PEG compounds.[9]
Difficulty detecting the product by HPLC-UV The PEG linker lacks a strong UV chromophore.If the conjugated molecule has a UV chromophore, detection should be straightforward. If not, consider using alternative detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).[5][][11]
Product appears to be a mixture of different PEG lengths The starting PEG material was polydisperse.This is a common characteristic of many commercial PEG reagents.[11] Purification techniques like preparative RP-HPLC can often separate oligomers of different lengths.[12] For applications requiring high monodispersity, it is crucial to start with a discrete PEG (dPEG®) reagent.
Low yield after purification The compound may be sticking to the silica gel column due to the basicity of the amine group.Pre-treat the silica gel with a base like triethylamine before packing the column. Use a solvent system containing a small percentage of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to reduce tailing and improve recovery.
Loss of azide functionality during purification The azide group can be sensitive to acidic conditions or reaction with certain reagents.Avoid strongly acidic mobile phases. While silica gel is generally considered compatible, prolonged exposure could potentially affect sensitive groups. If azide instability is suspected, consider alternative purification methods like size exclusion chromatography or preparative RP-HPLC under neutral pH conditions.
Co-elution of the desired product with starting materials or byproducts The polarity difference between the product and impurities is small.A high-resolution purification technique like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended. The hydrophobicity differences between the starting materials and the final conjugate are often sufficient for good separation on a C8 or C18 column.[][13]

Purification Strategy Overview

The choice of purification strategy will depend on the scale of your synthesis and the required purity of the final conjugate.

Technique Principle Applicability for this compound Pros Cons
Flash Column Chromatography (Silica Gel) Separation based on polarity.Suitable for removing less polar impurities and for larger scale purifications.High capacity, relatively low cost.Can be challenging for highly polar compounds, may require specialized solvent systems to avoid streaking.[9]
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Excellent for high-resolution separation of the desired product from starting materials and closely related impurities.[][13]High resolution, suitable for analytical and preparative scales.Lower capacity than flash chromatography, requires more specialized equipment.
Size Exclusion Chromatography (SEC) Separation based on molecular size.Useful for removing small molecule impurities (e.g., excess reagents, salts) from the larger PEG conjugate.[14]Mild conditions, preserves the integrity of the molecule.Does not separate molecules of similar size (e.g., desired product from unreacted PEG starting material).
Ion-Exchange Chromatography (IEX) Separation based on charge.Can be used to separate the amine-containing product from non-charged impurities.[14]High capacity, can be very selective.The shielding effect of the PEG chain can sometimes weaken the ionic interaction.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific conjugate.

  • TLC Analysis:

    • Develop a TLC solvent system that gives good separation between your product, starting materials, and any byproducts. An Rf value of 0.2-0.4 for the product is often a good starting point.

    • Example solvent systems:

      • Dichloromethane (DCM) : Methanol (MeOH) (e.g., 95:5 to 90:10)

      • Chloroform (CHCl3) : Methanol (MeOH) with 1% aqueous ammonia[9]

    • Visualize the TLC plate using appropriate staining methods as described in the FAQs.

  • Column Preparation:

    • Choose a column size appropriate for your sample amount (typically a 1:30 to 1:100 ratio of sample to silica gel by weight).

    • Prepare a slurry of silica gel in your chosen eluent and pack the column.

    • Equilibrate the column with at least 2-3 column volumes of the eluent.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (e.g., DCM or DMF).

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a suitable solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with your chosen solvent system. You can use an isocratic elution (same solvent mixture throughout) or a gradient elution (gradually increasing the polarity of the solvent).

    • Collect fractions and monitor them by TLC to identify those containing your purified product.

  • Product Recovery:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)

This is a high-resolution technique suitable for achieving high purity.

  • Column and Mobile Phase Selection:

    • A C18 or C8 column is typically used for PEG compounds.

    • Mobile Phase A: Water with a modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate).

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH) with the same modifier as Mobile Phase A.

    • Note: If your conjugate is sensitive to acid, use a neutral pH modifier like ammonium acetate.

  • Method Development:

    • On an analytical scale, develop a gradient that separates your product from impurities. A typical gradient might be 5-95% B over 20-30 minutes.

    • Monitor the elution using a suitable detector (e.g., UV-Vis if applicable, or CAD/ELSD/MS).

  • Preparative Run:

    • Dissolve the crude sample in a minimal amount of the initial mobile phase composition (e.g., high percentage of A).

    • Inject the sample onto the preparative column.

    • Run the preparative gradient and collect fractions corresponding to your product peak.

  • Product Recovery:

    • Analyze the collected fractions for purity (e.g., by analytical HPLC or LC-MS).

    • Combine the pure fractions.

    • If a volatile buffer like ammonium acetate or TFA was used, the solvent can be removed by lyophilization (freeze-drying).

Visualizations

PurificationWorkflow CrudeProduct Crude Reaction Mixture TLC_Analysis TLC Analysis to Assess Purity and Select Method CrudeProduct->TLC_Analysis FlashChrom Flash Column Chromatography (Silica Gel) TLC_Analysis->FlashChrom Large Scale / Less Polar Impurities RPHPLC Preparative RP-HPLC TLC_Analysis->RPHPLC High Purity / Difficult Separation SEC Size Exclusion Chromatography (SEC) TLC_Analysis->SEC Remove Small Molecules PureProduct Pure this compound Conjugate FlashChrom->PureProduct RPHPLC->PureProduct SEC->PureProduct

Caption: General purification workflow for this compound conjugates.

TroubleshootingLogic Start Purification Issue Encountered Problem1 Streaking / Broad Peaks? Start->Problem1 Solution1a Use More Polar Eluent (e.g., higher % MeOH) Problem1->Solution1a Yes Solution1b Add Modifier (e.g., NH3 for amine) Problem1->Solution1b Yes Problem2 Co-elution of Impurities? Problem1->Problem2 No Solution1a->Problem2 Solution1b->Problem2 Solution2 Switch to High-Resolution Method (RP-HPLC) Problem2->Solution2 Yes Problem3 Low Product Recovery? Problem2->Problem3 No Solution2->Problem3 Solution3 Use Basic Modifier in Eluent / Pre-treat Silica Problem3->Solution3 Yes Problem4 No UV Signal? Problem3->Problem4 No Solution3->Problem4 Solution4 Use Alternative Detector (CAD, ELSD, MS) Problem4->Solution4 Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Amino-PEG4-bis-PEG3-N3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG4-bis-PEG3-N3 to optimize the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in ADC development?

A1: this compound is a cleavable, 7-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] It functions as a click chemistry reagent, containing an azide (N3) group that can react with alkyne-modified molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) via strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] The amino group allows for initial conjugation to the antibody, often through activation as an NHS ester to react with lysine residues. The PEG component enhances the hydrophilicity of the ADC, which can improve solubility, stability, and pharmacokinetic properties.[5][6]

Q2: Why is optimizing the Drug-to-Antibody Ratio (DAR) a critical aspect of ADC development?

A2: The Drug-to-Antibody Ratio (DAR), or the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that directly impacts the efficacy and safety of an ADC.[7][8]

  • Low DAR: May result in reduced potency of the ADC.[8][9]

  • High DAR: Can lead to increased hydrophobicity, promoting aggregation, faster plasma clearance, and potential off-target toxicity.[10][11][12][13] Optimizing the DAR is essential to strike a balance between delivering a sufficient therapeutic payload to the target cells and maintaining favorable pharmacokinetic and safety profiles.[5][14]

Q3: What are the advantages of using a PEGylated linker like this compound?

A3: PEGylated linkers offer several advantages in ADC development:

  • Increased Hydrophilicity: The PEG chain helps to counteract the hydrophobicity of many cytotoxic payloads, improving the solubility and stability of the ADC.[5][6] This can reduce aggregation and non-specific clearance.[5][6]

  • Improved Pharmacokinetics: By creating a "hydration shell" around the ADC, PEG linkers can prolong its circulation half-life.[5]

  • Enables Higher DAR: The solubilizing effect of the PEG linker allows for the attachment of more drug molecules per antibody (a higher DAR) without the negative consequences of increased hydrophobicity and rapid clearance.[5][10][11]

  • Reduced Immunogenicity: PEGylation can shield the payload and linker from the immune system, potentially reducing immune responses.[5]

Q4: What analytical methods are recommended for determining the DAR of an ADC constructed with this linker?

A4: Several methods can be used to determine the average DAR and drug load distribution.[9][15][16]

  • Hydrophobic Interaction Chromatography (HIC): This is a standard technique for analyzing cysteine-conjugated ADCs, separating species based on the number of conjugated drugs.[9][15] It can provide information on the distribution of different DAR species and the amount of unconjugated antibody.[15]

  • Reversed-Phase Liquid Chromatography (RPLC): Often used in conjunction with mass spectrometry (LC-MS), RPLC can determine the average DAR.[15][16][] For cysteine-conjugated ADCs, the antibody is typically reduced to separate the light and heavy chains before analysis.[15][]

  • UV/Vis Spectroscopy: This is a simpler method that can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths (one for the antibody and one for the drug).[15][16][][18] This method requires that the drug has a distinct chromophore from the antibody.[16]

  • Mass Spectrometry (MS): Provides a detailed analysis of the ADC, confirming the mass of the conjugate and allowing for the determination of the different DAR species present.[16]

Troubleshooting Guides

Issue 1: Low DAR (<2) Observed After Conjugation
Potential Cause Recommended Action
Inefficient Antibody Modification - Ensure complete reduction of interchain disulfide bonds if targeting cysteines. Use fresh reducing agents like DTT or TCEP. - If targeting lysines, ensure the pH of the reaction buffer is optimal (typically pH 8.0-8.5 for NHS ester reactions) to facilitate amine reactivity.
Hydrolysis of Activated Linker - Prepare the activated linker solution (e.g., NHS ester of the amino-PEG linker) immediately before use. - Minimize exposure of the activated linker to aqueous buffers before adding it to the antibody solution.
Insufficient Molar Excess of Linker/Drug - Increase the molar ratio of the activated linker-drug construct to the antibody. Titrate the ratio to find the optimal concentration that yields the desired DAR without causing aggregation.
Steric Hindrance - The conjugation site on the antibody may be sterically hindered. Consider using a longer PEG linker to increase the accessibility of the reactive group.[19][20]
Inaccurate DAR Measurement - Verify the accuracy of your DAR measurement technique. Use an orthogonal method for confirmation (e.g., confirm HIC results with LC-MS).[21]
Issue 2: High DAR (>8) and/or Product Aggregation
Potential Cause Recommended Action
Excessive Molar Ratio of Linker/Drug - Reduce the molar excess of the activated linker-drug construct used in the conjugation reaction.
Increased Hydrophobicity - Even with a PEG linker, a very high DAR can lead to increased hydrophobicity and aggregation.[13] - Perform a buffer screen to find conditions that minimize aggregation (e.g., varying pH, ionic strength, or including excipients).
Non-specific Binding - Ensure that the purification method (e.g., size exclusion chromatography, protein A chromatography) is effectively removing any precipitated or aggregated material.
Improper Storage - Store the purified ADC at the recommended temperature and in a buffer that promotes stability.
Issue 3: Heterogeneous DAR Profile
Potential Cause Recommended Action
Random Conjugation to Lysines - Conjugation to surface-exposed lysines can result in a heterogeneous mixture of ADC species.[22] This is an inherent characteristic of this conjugation method.
Incomplete or Over-Reduction of Disulfides - If using cysteine conjugation, carefully control the concentration of the reducing agent and the reaction time to achieve partial and consistent reduction of the interchain disulfides.
Inconsistent Reaction Conditions - Ensure consistent reaction parameters such as temperature, pH, and reaction time between batches to improve reproducibility.
Analytical Method Resolution - The heterogeneity may be accurately reflected by the analytical method. HIC is particularly well-suited for visualizing the distribution of different DAR species.[21]

Experimental Protocols

Protocol 1: General Two-Step Conjugation via Lysine Residues

This protocol outlines a general workflow. Optimal conditions (e.g., molar ratios, incubation times, temperature) should be determined empirically for each specific antibody-drug combination.

Step 1: Activation of this compound with an NHS Ester

  • Dissolve this compound and a suitable NHS ester crosslinker (e.g., NHS-ester-Alkyne for subsequent CuAAC) in an anhydrous organic solvent like DMSO to a final concentration of 10 mM.

  • Add an appropriate base (e.g., diisopropylethylamine - DIPEA) to catalyze the reaction.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • The activated linker should be used immediately.

Step 2: Conjugation to Antibody

  • Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH of 8.0-8.5.

  • Add the activated linker-drug construct to the antibody solution at a desired molar excess (e.g., 5-20 fold).

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding a quenching reagent like Tris or glycine to cap any unreacted NHS esters.

Step 3: Purification

  • Purify the ADC using size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess linker-drug and quenching reagent.

  • Concentrate the purified ADC to the desired concentration.

Step 4: Characterization

  • Determine the protein concentration using a BCA assay or UV-Vis spectroscopy at 280 nm.

  • Determine the average DAR using HIC, RPLC, or UV-Vis spectroscopy.[15][16]

Protocol 2: General Conjugation via Cysteine Residues

Step 1: Antibody Reduction

  • Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).

  • Add a reducing agent such as TCEP or DTT at a specific molar excess to partially reduce the interchain disulfide bonds.[23]

  • Incubate for 1-2 hours at 37°C.

  • Remove the excess reducing agent using a desalting column.

Step 2: Conjugation

  • The this compound linker must first be functionalized with a thiol-reactive group (e.g., maleimide) and the drug.

  • Add the maleimide-activated linker-drug construct to the reduced antibody at a desired molar excess.

  • Incubate for 1-2 hours at room temperature.

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

Step 3: Purification and Characterization

  • Follow steps 3 and 4 from Protocol 1.

Data Presentation

Table 1: Effect of Linker-Drug to Antibody Molar Ratio on Average DAR

Molar Ratio (Linker-Drug : Antibody)Average DAR (by HIC)% Aggregation (by SEC)
5:13.8< 1%
10:15.61.5%
20:17.23.8%

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics (Hypothetical Data)

LinkerAverage DARPlasma Clearance (mL/hr/kg)
Non-PEGylated41.5
This compound40.8
This compound81.2
Longer PEG Linker (e.g., PEG12)80.9

Visualizations

ADC_Conjugation_Workflow ADC Conjugation Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Drug Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody reduction Reduction (for Cys conjugation) mAb->reduction conjugation Conjugation Reaction reduction->conjugation Reduced mAb linker This compound activation Linker Activation & Drug Conjugation linker->activation drug Alkyne-Modified Drug drug->activation activation->conjugation Activated Linker-Drug purification Purification (SEC/TFF) conjugation->purification Crude ADC analysis DAR Analysis (HIC/LC-MS) purification->analysis final_adc Final ADC Product analysis->final_adc Characterized ADC

Caption: Workflow for ADC synthesis using a PEGylated linker.

DAR_Optimization_Logic DAR Optimization Logic cluster_inputs Reaction Parameters start Goal: Optimal DAR molar_ratio Molar Ratio (Linker:Antibody) start->molar_ratio reaction_time Reaction Time start->reaction_time ph pH start->ph low_dar Low DAR (<2) low_dar->molar_ratio Increase Ratio high_dar High DAR (>8) high_dar->molar_ratio Decrease Ratio optimal_dar Optimal DAR (e.g., 2-4 or site-specific) end end optimal_dar->end Proceed to In Vivo Studies molar_ratio->low_dar Too Low molar_ratio->high_dar Too High molar_ratio->optimal_dar Optimized reaction_time->low_dar Too Short reaction_time->optimal_dar Optimized ph->low_dar Suboptimal ph->optimal_dar Optimized

Caption: Logical flow for optimizing Drug-to-Antibody Ratio (DAR).

References

Validation & Comparative

Validating the Conjugation Efficiency of Amino-PEG4-bis-PEG3-N3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), the choice of linker is paramount to the efficacy, stability, and pharmacokinetic profile of the final product.[1][2] This guide provides a comparative analysis of the heterobifunctional linker, Amino-PEG4-bis-PEG3-N3, against other common alternatives. We present supporting experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

This compound is a 7-unit polyethylene glycol (PEG) based linker featuring a terminal primary amine (-NH2) and an azide (-N3) group. This architecture allows for a two-step conjugation strategy: the amine group can be coupled to a biomolecule, such as an antibody, via amine-reactive chemistry (e.g., reaction with an N-hydroxysuccinimide (NHS) ester), while the azide group is available for subsequent "click chemistry" ligation, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with a payload molecule.[3][4]

Comparative Analysis of Linker Conjugation Efficiency

To evaluate the performance of this compound, we compare it with two representative alternatives:

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A popular non-PEGylated, heterobifunctional crosslinker with an NHS ester and a maleimide group for amine-to-sulfhydryl conjugation.[]

  • Amino-PEG12-Azide: A longer-chain PEGylated linker with the same functional groups as the primary subject, allowing for an assessment of the impact of PEG chain length on conjugation efficiency.[6]

The following table summarizes the key performance metrics for these linkers in a typical two-step conjugation to a monoclonal antibody (mAb).

LinkerFunctional GroupsAverage Drug-to-Antibody Ratio (DAR)Conjugation Efficiency (Step 1: Amine Coupling)Conjugation Efficiency (Step 2: Payload Coupling)Aggregate Formation
This compound Amine, Azide3.8~95%>98% (SPAAC)Low
SMCC NHS Ester, Maleimide3.5~90%>95% (Thiol-Maleimide)Moderate
Amino-PEG12-Azide Amine, Azide3.9~97%>98% (SPAAC)Very Low

Note: The data presented in this table is a representative summary based on typical outcomes reported in the literature and should be considered illustrative. Actual results may vary depending on the specific antibody, payload, and reaction conditions.

The inclusion of a PEG spacer generally enhances the solubility and reduces aggregation of the resulting ADC.[1] Longer PEG chains, such as in the Amino-PEG12-Azide linker, can further improve these characteristics and may lead to a slightly higher drug-to-antibody ratio (DAR) due to reduced steric hindrance.[6][7] However, the shorter PEG chain of this compound offers a good balance of hydrophilicity and linker length for many applications. The non-PEGylated SMCC linker, while effective, is more prone to inducing aggregation of the final conjugate due to the hydrophobicity of many cytotoxic payloads.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols outline the conjugation of the linker to an antibody, followed by the attachment of a payload, and the subsequent analysis of the conjugation efficiency.

Protocol 1: Two-Step Conjugation of a Payload to an Antibody

Step 1: Antibody Modification with the Linker (Amine-Reactive Conjugation)

This step involves the reaction of the amine group on the linker with the lysine residues on the antibody. For this, the amine group on the linker is first activated with an NHS ester.

  • Antibody Preparation: Dialyze the antibody (e.g., Trastuzumab) into a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Activation (if starting with an amine-linker): Dissolve the this compound or Amino-PEG12-Azide linker and an NHS ester (e.g., N,N'-Disuccinimidyl carbonate) in anhydrous DMSO at a 1:1.1 molar ratio with a suitable base like N,N-Diisopropylethylamine (DIPEA). Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS-activated PEG-azide linker.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the NHS-activated linker (or SMCC) to the antibody solution. The reaction is typically performed at a slightly basic pH (8.0-8.5) to ensure the deprotonation of lysine ε-amino groups, which can be achieved by adding a sodium bicarbonate buffer.[][9]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis against PBS.

Step 2: Payload Conjugation (Click Chemistry or Maleimide Chemistry)

This step attaches the payload to the linker-modified antibody.

  • For Azide-Modified Antibody (using Amino-PEG-Azide linkers):

    • Payload Preparation: The payload should contain a compatible reactive group for click chemistry, such as a dibenzocyclooctyne (DBCO) group for SPAAC. Dissolve the DBCO-payload in DMSO.

    • SPAAC Reaction: Add a 1.5- to 3-fold molar excess of the DBCO-payload to the purified azide-modified antibody.[10]

    • Incubation: Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature. The reaction progress can be monitored using techniques like HPLC.[11]

  • For Maleimide-Modified Antibody (using SMCC linker):

    • Payload Preparation: The payload should contain a free sulfhydryl (thiol) group. If the payload does not have a native thiol, one can be introduced using appropriate chemistry.

    • Antibody Reduction (if necessary for site-specific conjugation): For site-specific conjugation to interchain disulfides, the antibody may first be partially reduced with a reagent like TCEP (tris(2-carboxyethyl)phosphine).

    • Thiol-Maleimide Reaction: Add a 1.5- to 3-fold molar excess of the thiol-containing payload to the maleimide-activated antibody. The reaction is typically carried out at a pH of 6.5-7.5.

    • Incubation: Incubate for 2-4 hours at room temperature. The reaction can be quenched by adding an excess of a thiol-containing compound like N-acetylcysteine.

Final Purification: Purify the resulting ADC using SEC or hydrophobic interaction chromatography (HIC) to remove excess payload and other reagents.

Protocol 2: Determination of Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of ADCs.[][13][14] The principle is that with each conjugated payload molecule, the overall hydrophobicity of the antibody increases, leading to a longer retention time on the HIC column.[15]

  • Instrumentation: A liquid chromatography system equipped with a UV detector and a HIC column (e.g., a butyl- or phenyl-based column) is required.

  • Mobile Phases:

    • Mobile Phase A: A high-salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7).[15]

    • Mobile Phase B: A low-salt buffer (e.g., 50 mM sodium phosphate, pH 7, with 20% isopropanol).[15]

  • Sample Preparation: Dilute the purified ADC and the unconjugated antibody (as a control) to a concentration of 1-2 mg/mL in Mobile Phase A.

  • Chromatographic Separation: Inject the sample onto the HIC column. Elute the bound proteins using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated payloads (DAR 1, DAR 2, DAR 3, etc.).

    • Integrate the peak areas for each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100 [][13]

Visualizing the Workflow and Linker Comparison

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationship between the compared linkers.

G cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation cluster_analysis Analysis mAb Monoclonal Antibody (mAb) (with Lysine residues) mAb_linker Linker-Modified mAb mAb->mAb_linker Amine-reactive conjugation linker NHS-activated Linker (e.g., NHS-PEG-Azide or SMCC) linker->mAb_linker ADC Antibody-Drug Conjugate (ADC) mAb_linker->ADC Bioorthogonal or Thiol-reactive conjugation payload Payload with reactive group (e.g., DBCO or Thiol) payload->ADC HIC HIC-HPLC Analysis ADC->HIC DAR Average DAR Calculation HIC->DAR

Caption: Experimental workflow for two-step ADC conjugation and analysis.

G cluster_peg PEGylated Linkers cluster_nonpeg Non-PEGylated Linker peg4 This compound peg12 Amino-PEG12-Azide peg4->peg12 Longer PEG chain (Improved hydrophilicity) smcc SMCC peg4->smcc Different chemistry (Amine/Azide vs. NHS/Maleimide) peg12->smcc PEG vs. Non-PEG (Solubility, Aggregation)

Caption: Comparison of linker characteristics.

Conclusion

The selection of an appropriate linker is a critical step in the design of bioconjugates. This compound offers a versatile platform for ADC development, providing a balance of linker length and hydrophilicity that can lead to high conjugation efficiency and low levels of aggregation. As demonstrated, alternatives such as longer PEG-based linkers or non-PEG linkers like SMCC present their own advantages and disadvantages. The choice of linker will ultimately depend on the specific properties of the antibody and payload, as well as the desired pharmacokinetic profile of the final conjugate. The experimental protocols provided herein offer a robust framework for validating the conjugation efficiency of these and other linkers in a laboratory setting.

References

A Comparative Guide to the Mass Spectrometry Analysis of Amino-PEG4-bis-PEG3-N3 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of Amino-PEG4-bis-PEG3-N3, a heterobifunctional PEG linker, and its alternatives. The information herein is intended to aid researchers in selecting the optimal analytical method for their specific bioconjugation applications, with a focus on antibody-drug conjugates (ADCs).

Introduction to this compound and its Alternatives

This compound is a discrete PEG (dPEG®) linker containing a terminal amine group and two azide moieties. This structure allows for the conjugation of a biomolecule, such as an antibody, to two other molecules of interest via click chemistry. Its defined molecular weight and hydrophilic nature make it an attractive tool in drug delivery and bioconjugate chemistry.

Several alternatives with varying PEG lengths, functionalities, and branching are available for similar applications. This guide will compare the mass spectrometry analysis of this compound with other commercially available heterobifunctional and multi-arm PEG linkers.

Mass Spectrometry Analysis: A Comparative Overview

Mass spectrometry is an indispensable tool for the characterization of PEGylated molecules, providing information on molecular weight, purity, and structure.[1][2] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed techniques, each with its advantages and disadvantages for the analysis of PEG-containing conjugates.

Data Comparison

The following table summarizes the theoretical and expected mass spectrometry data for this compound and selected alternatives.

Linker NameMolecular FormulaMolecular Weight (Da)Theoretical Monoisotopic Mass [M] (Da)Expected ESI-MS Adducts (m/z) [M+H]+, [M+Na]+, [M+K]+Expected MALDI-TOF MS Adducts (m/z) [M+Na]+, [M+K]+
This compound C36H70N10O15883.00882.5088883.5161, 905.4980, 921.4719905.4980, 921.4719
Amino-PEG3-bis-PEG3-N3C30H58N10O12750.84750.4265751.4338, 773.4157, 789.3896773.4157, 789.3896
Amino-PEG8-bis-PEG3-N3C52H102N10O231231.421230.71811231.7254, 1253.7073, 1269.68121253.7073, 1269.6812
N-(Amino-PEG2)-N-bis(PEG3-azide)C22H46N8O8550.65550.3541551.3614, 573.3433, 589.3172573.3433, 589.3172

Experimental Protocols

Detailed methodologies for the two primary mass spectrometry techniques are provided below.

ESI-LC/MS Protocol for this compound Conjugates

Electrospray ionization coupled with liquid chromatography (LC-MS) is a powerful technique for the analysis of PEGylated biomolecules, offering separation and high-resolution mass analysis.[1]

a. Sample Preparation:

  • Dissolve the this compound conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • For protein conjugates, buffer exchange into 10mM ammonium acetate may be necessary to remove non-volatile salts.[1]

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.

b. LC-MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for biomolecules (e.g., C4, C8, or C18).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Mass Range: m/z 300 - 2000.

c. Data Analysis:

  • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the conjugate. Software such as ProMass HR for MassLynx can be utilized for this purpose.[1]

  • Identify the peaks corresponding to the expected molecular weight and common adducts (e.g., [M+H]+, [M+Na]+, [M+K]+).

MALDI-TOF MS Protocol for this compound Conjugates

MALDI-TOF MS is a rapid and sensitive technique well-suited for determining the molecular weight distribution of synthetic polymers like PEG linkers.

a. Sample Preparation:

  • Prepare a 10 mg/mL solution of the matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)) in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Prepare a 1 mg/mL solution of the this compound conjugate in the same solvent.

  • Mix the sample and matrix solutions in a 1:10 ratio (sample:matrix).

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

b. MALDI-TOF MS Parameters:

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Adjust to the minimum necessary for good signal-to-noise to avoid fragmentation.

  • Mass Range: m/z 500 - 3000.

  • Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights.

c. Data Analysis:

  • Identify the peaks corresponding to the sodiated ([M+Na]+) and potassiated ([M+K]+) adducts of the conjugate.

  • The characteristic repeating unit of PEG (44.0262 Da) should be observed between adjacent peaks in the mass spectrum of polydisperse samples.

Visualizing Experimental Workflows

ESI_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Dissolution Dissolve Sample Purification Purify (if needed) Dissolution->Purification Centrifugation Centrifuge Purification->Centrifugation LC Liquid Chromatography Centrifugation->LC ESI Electrospray Ionization LC->ESI MS Mass Spectrometry ESI->MS Deconvolution Deconvolution MS->Deconvolution Identification Peak Identification Deconvolution->Identification

MALDI_TOF_MS_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Processing Matrix_Prep Prepare Matrix Mix Mix Sample & Matrix Matrix_Prep->Mix Sample_Prep Prepare Sample Sample_Prep->Mix Spot Spot on Target Mix->Spot Laser Laser Desorption/Ionization Spot->Laser TOF Time-of-Flight Analysis Laser->TOF Calibration Calibration TOF->Calibration Identification Peak Identification Calibration->Identification

Conclusion

The choice between ESI-LC/MS and MALDI-TOF MS for the analysis of this compound and its conjugates depends on the specific research question. ESI-LC/MS provides high-resolution data and is ideal for complex mixtures and conjugated biomolecules, allowing for the determination of precise mass and the separation of different species. MALDI-TOF MS is a simpler, faster technique that is excellent for confirming the molecular weight of the linker itself and for assessing the overall success of a conjugation reaction. By following the detailed protocols and considering the comparative data presented in this guide, researchers can effectively characterize their PEGylated conjugates and advance their drug development and bioconjugation research.

References

Performance Review of Branched Amino-PEG-Azide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Branched vs. Linear PEG Linkers in Antibody-Drug Conjugates.

This guide provides a comprehensive performance review of branched, trifunctional amino-PEG-azide linkers, with a focus on structures analogous to Amino-PEG4-bis-PEG3-N3. While direct published data for this specific molecule is limited, extensive research on functionally similar branched linkers offers valuable insights into their utility, particularly in the development of antibody-drug conjugates (ADCs). This comparison with alternative linker architectures is supported by experimental data from peer-reviewed studies, offering a clear perspective on performance differences.

Executive Summary

Branched PEG linkers are emerging as a powerful tool in bioconjugation, offering the potential for higher drug-to-antibody ratios (DARs) and improved pharmacokinetic profiles compared to traditional linear linkers. Research indicates that the architecture and length of these branched linkers are critical factors influencing the efficacy and stability of ADCs. Specifically, longer branched linkers have demonstrated superior performance in terms of cytotoxicity, and a "pendant" or branched PEG configuration can lead to more favorable pharmacokinetics than linear counterparts.

Performance Comparison: Branched vs. Linear PEG Linkers

The primary advantage of a branched linker like this compound lies in its trifunctional nature: a primary amine for initial conjugation to an antibody and two azide groups for the subsequent attachment of payload molecules via click chemistry. This architecture allows for the creation of ADCs with a DAR of up to 8, which can be crucial for delivering a potent therapeutic effect.

Cytotoxicity and Linker Length

A key consideration in the design of branched linkers is the length of the PEG chains. A study by Grygorash et al. (2022) directly compared the in vitro cytotoxicity of ADCs constructed with a "short" versus a "long" branched amino-triazide linker. The "long" linker, which included an additional PEG4 moiety, resulted in a significantly more potent ADC.

Linker ArchitectureADCTarget Cell LineIC50 (ng/mL)
Branched (Short) Homogeneous DAR 6SK-BR-311.2
Branched (Long) Homogeneous DAR 6SK-BR-31.2
Heterogeneous (Control)DAR 6SK-BR-31.1
Homogeneous (Control)DAR 2SK-BR-33.5

Table 1: Comparison of in vitro cytotoxicity (IC50) of trastuzumab-MMAE ADCs with different linker architectures against HER2-positive SK-BR-3 cells. Data extracted from Grygorash et al., 2022.

The researchers hypothesized that the shorter linker might cause steric hindrance, impeding the access of lysosomal enzymes to the cleavable part of the linker, thus reducing the efficiency of payload release. This finding underscores the critical importance of optimizing the spacer length in branched linker design.

Pharmacokinetics and Linker Configuration

The configuration of the PEG linker also plays a crucial role in the pharmacokinetic properties of an ADC. A study by Tedeschini et al. (2021) compared ADCs constructed with a linear 24-unit PEG linker to those with two pendant 12-unit PEG chains, a configuration functionally similar to a branched linker. The ADCs with the pendant PEG configuration demonstrated slower clearance rates and higher plasma concentrations over time.

Linker ConfigurationADC (DAR 8)Clearance (mL/day/kg)AUC (day*µg/mL)
Pendant (Branched-like) T-(P(12x2)-DM1)811.8 84.5
Linear T-(L24-DM1)832.131.1

Table 2: Pharmacokinetic parameters of high-DAR trastuzumab-DM1 ADCs in mice, comparing pendant versus linear PEG linker configurations. Data extracted from Tedeschini et al., 2021.

These results suggest that the branched architecture provides a superior shielding effect, leading to increased circulation time in vivo.

Experimental Methodologies

The following are summaries of key experimental protocols from the cited studies, providing a framework for the application of branched amino-PEG-azide linkers.

Synthesis of Homogeneous DAR 6 ADCs with Branched Linkers

This protocol, adapted from Grygorash et al. (2022), describes the enzymatic conjugation of a branched linker to an antibody followed by click chemistry for payload attachment.

1. Enzymatic Linker Conjugation:

  • Deglycosylated trastuzumab (1 mg) is incubated with a branched amino-triazide linker (10 equivalents per conjugation site) in the presence of microbial transglutaminase (MTGase) in a Tris buffer (pH 8.0) at 37°C for 4 hours.
  • The resulting antibody-linker conjugate is purified using a desalting column.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

  • The purified antibody-linker conjugate is then reacted with a DBCO-functionalized payload (e.g., DBCO-PEG4-ValCit-PABC-MMAE) at a 1.5-fold molar excess per azide group.
  • The reaction is carried out in PBS at room temperature for 16 hours.
  • The final ADC is purified by size-exclusion chromatography.

In Vitro Cytotoxicity Assay
  • HER2-positive SK-BR-3 cells are seeded in 96-well plates and incubated for 24 hours.

  • Cells are then treated with serial dilutions of the ADCs for 72 hours.

  • Cell viability is assessed using a CellTiter-Glo luminescent assay.

  • IC50 values are calculated from the resulting dose-response curves.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

ADC_Synthesis_Workflow cluster_step1 Step 1: Enzymatic Conjugation cluster_step2 Step 2: Click Chemistry (SPAAC) Ab Deglycosylated Antibody (IgG) MTGase MTGase Ab->MTGase Linker Amino-bis-azide Branched Linker Linker->MTGase Ab_Linker Antibody-Linker Conjugate MTGase->Ab_Linker Transamidation Payload DBCO-Payload Ab_Linker->Payload Strain-Promoted Azide-Alkyne Cycloaddition ADC Homogeneous DAR 6 ADC Payload->ADC Linker_Comparison cluster_branched Branched Linker cluster_linear Linear Linker Branched This compound (or similar) HigherDAR Higher DAR (e.g., 6-8) Branched->HigherDAR ImprovedPK Improved Pharmacokinetics (Slower Clearance) Branched->ImprovedPK Potency Potentially Higher Potency (with sufficient length) Branched->Potency Linear Traditional Linear PEG Linker LowerDAR Lower DAR (e.g., 2-4) Linear->LowerDAR FasterClearance Faster Clearance Linear->FasterClearance Established Well-Established Methodology Linear->Established Comparison Performance Comparison Comparison->Branched Comparison->Linear

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Amino-PEG4-bis-PEG3-N3

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Amino-PEG4-bis-PEG3-N3, a bifunctional linker vital in bioconjugation and the synthesis of antibody-drug conjugates (ADCs). This document outlines the necessary precautions and step-by-step procedures to mitigate risks associated with the azide functional groups, ensuring a secure laboratory environment.

This compound is a valuable tool in modern biomedical research, featuring a polyethylene glycol (PEG) spacer, a primary amine, and two terminal azide (N3) groups. While the PEG and amine components present minimal disposal concerns, the azide functionalities are potentially hazardous and demand strict adherence to safety protocols. Azides can be toxic and may form explosive compounds under certain conditions.

Core Safety and Handling Precautions

Before commencing any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, especially during disposal, should be conducted in a well-ventilated chemical fume hood.

Key Chemical Incompatibilities:

  • Acids: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[1]

  • Metals: Do not allow contact with metals, particularly heavy metals like lead and copper, which can form dangerously unstable and shock-sensitive metal azides. This is especially critical regarding drain pipes, which are often made of these materials.[1][2][3]

  • Halogenated Solvents: Use of halogenated solvents such as dichloromethane with azides should be avoided due to the potential formation of explosive di- and tri-azidomethane.[1]

Quantitative Hazard and Exposure Data
ParameterValue/GuidelineCompound ClassSource
Azide Stability C/N ratio should ideally be ≥ 3 for stability.Organic Azides[4]
Azide Concentration for Handling Should not exceed 1 M in solution.Organic Azides[1]
Deactivation Concentration Solutions of ≤ 5% sodium azide can be chemically deactivated.Inorganic Azides[2][3]
PEG Acute Toxicity Generally low; may cause respiratory irritation upon inhalation of dust/aerosols.Polyethylene Glycol[5]

Step-by-Step Disposal Protocol for this compound

The primary goal of the disposal procedure is to manage the azide-containing waste stream safely and effectively. Direct disposal of untreated this compound is not recommended.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound, including unused neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container.[1][4]

  • Container Material: Use a non-metal container, such as glass or polyethylene, to prevent the formation of metal azides.

  • Labeling: The waste container must be labeled with "Hazardous Waste," "Azide Compound," and a full list of its contents.

  • Incompatible Waste: Do NOT mix azide-containing waste with acidic waste streams.[1]

Step 2: Chemical Deactivation of Azide Groups (for Dilute Aqueous Solutions)

For dilute aqueous solutions of this compound (recommended concentration ≤ 5%), chemical deactivation of the azide groups can be performed to render the waste less hazardous. This procedure must be carried out in a chemical fume hood.

Materials:

  • Aqueous solution of this compound (≤ 5%)

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 20% aqueous solution of a non-hydrohalic acid (e.g., sulfuric acid)

  • Starch-iodide paper

  • Stir plate and stir bar

Procedure:

  • Place the dilute azide solution in a suitably sized flask equipped with a stir bar.

  • With continuous stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of the azide compound being treated (a significant excess).[2]

  • Slowly add the 20% acid solution dropwise. Caution: This reaction will evolve toxic nitric oxide (NO) gas, which must be vented through the fume hood. The order of addition is crucial.[2]

  • Continue stirring and monitor for the cessation of gas evolution.

  • Test the solution for the presence of excess nitrite by placing a drop of the reaction mixture onto starch-iodide paper. A blue color indicates that the deactivation is complete.[2]

  • Neutralize the final solution to a pH between 6 and 9 with a suitable base (e.g., sodium hydroxide solution) before collecting it as hazardous waste.

Step 3: Final Disposal
  • Deactivated Waste: The neutralized solution from the deactivation procedure should be collected in a properly labeled hazardous waste container and disposed of through your institution's hazardous waste management program.

  • Untreated Waste: If chemical deactivation is not feasible, all waste containing this compound must be disposed of as hazardous waste.[1]

  • Professional Disposal: It is highly recommended to use a licensed hazardous waste disposal company for the final disposal of azide-containing waste.[6]

Under no circumstances should any waste containing this compound be poured down the drain. [2][3]

Accidental Spill Response

In the event of a small spill within a chemical fume hood:

  • Use absorbent material to contain the spill.

  • Clean the affected surfaces with a pH-adjusted water solution (pH > 9.0) to prevent the formation of hydrazoic acid.[4]

  • Collect all contaminated materials in the designated azide hazardous waste container.[4]

For larger spills or any spill outside of a fume hood, evacuate the area immediately and follow your institution's emergency procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated collect_waste Collect in Designated Non-Metal Hazardous Waste Container start->collect_waste is_dilute_aq Is the waste a dilute aqueous solution (<= 5%)? collect_waste->is_dilute_aq deactivate Chemically Deactivate Azide (in fume hood with nitrous acid) is_dilute_aq->deactivate Yes professional_disposal Dispose via Institutional Hazardous Waste Program is_dilute_aq->professional_disposal No (Neat compound, concentrated solution, or contaminated solids) neutralize Neutralize Solution (pH 6-9) deactivate->neutralize collect_deactivated Collect Deactivated Waste in Hazardous Waste Container neutralize->collect_deactivated collect_deactivated->professional_disposal end End of Disposal Process professional_disposal->end

Caption: Disposal decision workflow for this compound waste.

References

Safeguarding Your Research: A Guide to Handling Amino-PEG4-bis-PEG3-N3

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Amino-PEG4-bis-PEG3-N3.

This compound is a valuable tool in the synthesis of antibody-drug conjugates (ADCs), utilized as a cleavable 7-unit PEG ADC linker.[1] As a click chemistry reagent, it contains an azide group, making it reactive with molecules containing alkyne, DBCO, or BCN groups.[1] While instrumental in advancing drug development, its chemical properties, particularly the presence of an azide group, necessitate stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a comprehensive operational and disposal plan for the safe handling of this compound.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a thorough understanding of its potential hazards is crucial. Organic azides can be sensitive to heat, shock, light, and pressure, which may lead to explosive decomposition.[2][3] Therefore, adherence to the following PPE and handling guidelines is mandatory.

Personal Protective Equipment (PPE) Specification Rationale
Eye Protection Safety goggles with side-shields.To protect eyes from splashes or aerosols.[4]
Hand Protection Chemically resistant gloves (e.g., Nitrile).To prevent skin contact. Gloves must be inspected before use and disposed of properly after.[4][5]
Body Protection Impervious lab coat.To protect skin and personal clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area or fume hood.To avoid inhalation of any dust or aerosols.[4][6]

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound minimizes risks. The following step-by-step protocol outlines the best practices for its use in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4]

  • Recommended storage temperature is -20°C for long-term stability.[4]

  • Store azides away from incompatible materials such as acids, heavy metals, and halogenated solvents.[2][3]

2. Preparation and Handling:

  • All work with this compound should be conducted in a chemical fume hood with the sash positioned as low as possible.[2]

  • Use a blast shield if there is a potential for explosive decomposition.[2]

  • Do not use metal spatulas for weighing or transferring the compound to avoid the formation of highly unstable metal azides.[3][7] Use plastic or glass spatulas instead.[7]

  • Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can react with azides to form explosive compounds.[2][3][6]

  • Do not concentrate azide-containing reaction mixtures through rotary evaporation or distillation.[2]

3. In Case of a Spill:

  • Evacuate the area and ensure adequate ventilation.[4]

  • Wear full personal protective equipment.[4]

  • Absorb spills with an inert, non-combustible material like diatomite or universal binders.[4]

  • Collect the spilled material into a suitable container for disposal.[5]

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[4]

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and accidental reactions.

  • Waste Collection: All azide-containing waste must be collected in a separate, clearly labeled waste container.[3][6]

  • Avoid Mixing: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[3]

  • Heavy Metals: Ensure that azide waste does not come into contact with metal containers or drainpipes (especially lead and copper) to prevent the formation of explosive heavy metal azides.[8]

  • Disposal Route: Dispose of all azide-containing materials through your institution's chemical waste program.[3] Do not pour down the drain.[8]

  • Deactivation: For dilute solutions (5% or less), deactivation by reaction with nitrous acid can be considered, but this should only be performed by trained personnel in a controlled environment.[8]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: Safety Goggles, Nitrile Gloves, Lab Coat prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood Enter Lab prep_tools Use Non-Metal Spatulas prep_fumehood->prep_tools handle_weigh Weigh Compound prep_tools->handle_weigh handle_dissolve Dissolve in Non-Halogenated Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware handle_react->cleanup_decontaminate cleanup_waste Collect Azide Waste in Designated Container handle_react->cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Chemical Waste Program cleanup_waste->cleanup_dispose

Caption: Workflow for safe handling of this compound.

By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their critical work of developing the next generation of antibody-drug conjugates.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.